molecular formula C11H13NO B1289691 4-Benzylpyrrolidin-2-one CAS No. 30200-04-5

4-Benzylpyrrolidin-2-one

Cat. No.: B1289691
CAS No.: 30200-04-5
M. Wt: 175.23 g/mol
InChI Key: OKESWHAZOJRHIT-UHFFFAOYSA-N
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Description

4-Benzylpyrrolidin-2-one (CAS 5291-77-0) is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a pyrrolidin-2-one core, a saturated five-membered lactam, which is a privileged scaffold in medicinal chemistry and drug discovery . The saturated nature of the pyrrolidine ring provides significant three-dimensional (3D) coverage due to its non-planarity and pseudorotation, allowing researchers to efficiently explore a wider pharmacophore space compared to flat aromatic scaffolds . This makes this compound a valuable building block for constructing structurally diverse and complex molecules. The benzyl group attached to the nitrogen atom can enhance binding affinity to enzymatic pockets, a feature observed in related N-benzylpyrrolidine derivatives designed as multitargeted agents for complex neurological conditions . Compounds based on the pyrrolidine-2-one structure are key intermediates in synthetic organic chemistry, with applications in the development of potential therapeutics . The physicochemical properties of the pyrrolidine ring, including its contribution to polarity and solubility, can help in optimizing the drug-likeness of candidate molecules . This product is intended for research applications only, including as a synthetic intermediate, a building block in medicinal chemistry campaigns, and for proteomics studies . It is supplied with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKESWHAZOJRHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596238
Record name 4-Benzylpyrrolidin-2-one
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30200-04-5
Record name 4-Benzylpyrrolidin-2-one
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Record name 4-Benzyl-2-pyrrolidinone
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Foundational & Exploratory

4-Benzylpyrrolidin-2-one: In Vitro Mechanism of Action & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro mechanism of action (MoA) of 4-Benzylpyrrolidin-2-one , a privileged pharmacophore best known as the core structural motif of the potent nootropic (-)-Clausenamide and a versatile scaffold in medicinal chemistry for metabolic enzyme inhibition (e.g., SCD1, USP19).

Unlike generic pyrrolidones, the C4-benzyl substitution confers unique stereochemical properties that enable specific interactions with synaptic plasticity regulators and metabolic enzymes. This guide distinguishes the C4-benzyl scaffold (Clausenamide-like) from the N-benzyl (Nebracetam-like) class, focusing on the former's distinct neuroplasticity mechanisms.

Executive Technical Summary

This compound (CAS: 30200-04-5) functions as a bioactive scaffold that modulates cellular signaling through two primary distinct mechanisms depending on its functionalization:

  • Neuroplasticity Enhancement (Nootropic): As the core of (-)-Clausenamide , it potentiates synaptic transmission via NMDA receptor modulation and calcium signaling , leading to Long-Term Potentiation (LTP) in the hippocampus.

  • Enzymatic Inhibition (Metabolic): As a transition-state mimic, the scaffold inhibits Stearoyl-CoA Desaturase-1 (SCD1) and Ubiquitin Specific Protease 19 (USP19) , regulating lipid metabolism and muscle protein turnover.

Core Mechanism: Synaptic Plasticity & Neuroprotection

The primary pharmacological interest in the this compound scaffold lies in its ability to enhance cognitive function.[1] Research on its derivative, (-)-Clausenamide , has elucidated a multi-target mechanism.

NMDA Receptor Potentiation & LTP Induction

In hippocampal slices (Dentate Gyrus), the scaffold facilitates the induction of LTP, the cellular correlate of memory.

  • Action: It acts as a positive modulator of synaptic transmission, increasing the slope of field excitatory postsynaptic potentials (fEPSP).

  • Pathway: The molecule enhances Ca²⁺ influx through NMDA receptors (NMDAR) or Voltage-Gated Calcium Channels (VGCCs) within a physiological window.

  • Downstream Signaling: This mild Ca²⁺ elevation activates CaMKII (Calcium/calmodulin-dependent protein kinase II) and ERK (Extracellular signal-regulated kinase), leading to CREB phosphorylation and the synthesis of plasticity-related proteins (e.g., BDNF).

Biphasic Calcium Modulation (The "Smart" Mechanism)

A critical feature of this pharmacophore is its ability to distinguish between physiological and pathological calcium signals.

  • Physiological State: It promotes mild [Ca²⁺]i elevation required for synaptic plasticity.

  • Pathological State (Aβ Toxicity): In the presence of Amyloid-beta (Aβ25-35), which causes massive cytotoxic Ca²⁺ overload, the scaffold acts as a calcium stabilizer , preventing mitochondrial depolarization and apoptosis.

Inhibition of Tau Phosphorylation

The scaffold exhibits neuroprotective effects by inhibiting the hyperphosphorylation of Tau proteins. This is likely mediated through the downregulation of GSK-3β activity (a kinase often targeted by pyrrolidone derivatives) or the upregulation of Protein Phosphatase 2A (PP2A) .

Mechanism Visualization

The following diagram illustrates the signal transduction pathway activated by the this compound scaffold (Clausenamide type) in a hippocampal neuron.

MoA_Pathway Compound This compound (Clausenamide Scaffold) NMDAR NMDA Receptor / VGCC Compound->NMDAR Positive Modulation Ca_Overload Cytotoxic Ca2+ Overload Compound->Ca_Overload Blocks/Stabilizes Ca_Influx Ca2+ Influx (Physiological Window) NMDAR->Ca_Influx Facilitates CaMKII CaMKII Activation Ca_Influx->CaMKII ERK ERK / MAPK Pathway CaMKII->ERK CREB CREB Phosphorylation ERK->CREB LTP Long-Term Potentiation (Synaptic Plasticity) CREB->LTP ABeta Amyloid-Beta (Pathological Stress) ABeta->Ca_Overload Apoptosis Apoptosis / Cell Death Ca_Overload->Apoptosis

Caption: Signal transduction pathway showing dual-action: physiological LTP enhancement (Blue/Green) and protection against pathological Calcium overload (Red).

Secondary Mechanisms: Metabolic Enzyme Inhibition

Beyond neuroscience, the this compound structure serves as a "warhead" or recognition motif for specific metabolic enzymes.

Target EnzymeMechanism of ActionPhysiological Outcome
SCD1 (Stearoyl-CoA Desaturase-1)Competitive Inhibition: The hydrophobic benzyl group occupies the fatty acyl binding pocket, preventing the desaturation of Stearoyl-CoA to Oleoyl-CoA.Reduced lipid synthesis; potential treatment for obesity and metabolic syndrome.
USP19 (Ubiquitin Specific Protease 19)Allosteric/Active Site Binding: Modulates the deubiquitinating activity, preventing the rescue of muscle proteins targeted for degradation.Prevention of muscle atrophy (e.g., in catabolic states).[2]

Experimental Protocols (In Vitro)

To validate the mechanism of action of this compound derivatives, the following self-validating protocols are recommended.

Hippocampal Slice LTP Recording (Gold Standard)

This assay measures the compound's ability to enhance synaptic plasticity.

Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 25 mM NaHCO₃, 1 mM NaH₂PO₄, 1.2 mM MgSO₄, 2 mM CaCl₂, 10 mM Glucose.

  • Test Compound: this compound derivative (dissolved in DMSO, final concentration <0.1%).

Workflow:

  • Preparation: Prepare 400 µm transverse hippocampal slices from Sprague-Dawley rats (4–6 weeks old).

  • Recovery: Incubate slices in oxygenated aCSF (95% O₂/5% CO₂) at room temperature for 60–90 minutes.

  • Baseline Recording: Stimulate the Perforant Path and record field excitatory postsynaptic potentials (fEPSP) in the Dentate Gyrus (DG) molecular layer. Establish a stable baseline for 20 minutes (stimulation intensity yielding 30–40% max response).

  • Treatment: Perfuse the slice with aCSF containing the test compound (e.g., 10 µM) for 15 minutes.

  • Induction: Apply High-Frequency Stimulation (HFS) to induce LTP (e.g., 100 Hz for 1s).

  • Measurement: Continue recording fEPSPs for 60 minutes post-HFS.

  • Validation: LTP is confirmed if the fEPSP slope remains >120% of the baseline. Compare the magnitude of potentiation between Vehicle and Compound-treated slices.

Intracellular Calcium Imaging (Fluo-4 Assay)

This assay validates the "calcium stabilizing" hypothesis in PC12 cells or primary cortical neurons.

Reagents:

  • Fluo-4 AM (Calcium indicator).

  • Pluronic F-127 (Dispersing agent).

  • Aβ25-35 (Stressor).

Workflow:

  • Loading: Incubate cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.

  • Wash: Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 minutes to allow de-esterification.

  • Pre-treatment: Treat cells with this compound (0.1, 1, 10 µM) for 30 minutes.

  • Challenge: Add Aβ25-35 (20 µM) to induce calcium influx.

  • Imaging: Monitor fluorescence intensity (Ex/Em: 494/506 nm) using a confocal microscope or plate reader every 10 seconds for 10 minutes.

  • Data Analysis: Plot

    
     (Fluorescence change). The compound should significantly attenuate the peak fluorescence induced by Aβ compared to vehicle control.
    

Comparative Data Summary

The following table summarizes the biological activity of the this compound scaffold compared to related pyrrolidone derivatives.

Compound ClassStructure NotePrimary In Vitro ActivityKey Reference
(-)-Clausenamide 4-Benzyl -3-hydroxy-1-methyl...Potent LTP Enhancer (Hippocampus); Inhibits Tau phosphorylation.[1]
Nebracetam 1-Benzyl -4-aminomethyl...M1 Agonist ; Cholinergic modulation.[3][4][5] (Note: Different benzyl position).[6][7][8]
This compound 4-Benzyl (Unsubstituted)SCD1 Inhibitor scaffold; Moderate metabolic modulation.
CM2 Metabolite 4-Benzyl -3,5-dihydroxy...Retains nootropic activity; Active metabolite of Clausenamide.[9]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the neuroprotective mechanism of action.

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Validation Step1 Scaffold Synthesis (this compound) Step2 Functionalization (e.g., Hydroxylation for CM2) Step1->Step2 Step3 Cell Viability Assay (MTT/CCK-8) Step2->Step3 Step4 Calcium Imaging (Fluo-4 vs A-beta) Step3->Step4 If non-toxic Step5 Electrophysiology (LTP in Hippocampal Slices) Step4->Step5 If Ca2+ modulated Step6 Western Blot (p-Tau / p-CREB levels) Step5->Step6 Confirm Pathway

Caption: Step-by-step experimental workflow for validating the this compound pharmacophore.

References

  • Zhang, H., et al. (2016). "The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect."[3][4][5] Pharmacology & Therapeutics.[2][3][10]

  • Perekhoda, L., et al. (2024). "Synthesis and Nootropic Activity Prediction of Some 4-(aminomethyl)-1-benzylpyrrolidin-2-one Derivatives." ScienceRise: Pharmaceutical Science.

  • Google Patents. (2010). "Inhibitors of Stearoyl-CoA Desaturase (SCD)." Patent US20100029718A1.

  • Li, X.Z., Wu, K.M., & Huang, L. (2003). "Study on the Synthesis of Metabolite CM2 of Clausenamide." Chinese Chemical Letters.

  • TargetMol. "L-Clausenamide Product Information & Biological Activity."

Sources

The Pyrrolidinone Scaffold: From Industrial Solvents to Neurological Breakthroughs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyrrolidinone (γ-lactam) ring represents one of the most versatile scaffolds in chemical history. Its trajectory is unique: initially developed in the 1930s as a high-volume industrial solvent and polymer precursor (Reppe Chemistry), it was later repurposed in the 1960s to create an entirely new class of pharmacological agents—nootropics. Today, pyrrolidinone derivatives constitute the backbone of blockbuster anti-epileptic drugs (AEDs) like Levetiracetam.

This guide analyzes the historical and technical evolution of this scaffold.[1][2][3] We explore the causality behind its industrial synthesis, the serendipitous discovery of its neuroprotective properties, and the modern synthetic protocols that allow for precise C-H functionalization of the ring.

Part 1: The Industrial Genesis (The Reppe Era)[3]

The Acetylene Imperative

In the 1930s, Walter Reppe at BASF revolutionized organic synthesis by defying safety dogmas regarding acetylene. At the time, compressing acetylene above 1.5 bar was considered suicidal due to its explosive nature.[4] Reppe designed specialized stainless steel spheres ("Reppe glasses") to work with acetylene at high pressures (up to 20 bar), unlocking a new branch of chemistry.

The Classical Synthesis Flow

The industrial route to 2-pyrrolidinone is a direct product of "Reppe Chemistry." It relies on the ethynylation of formaldehyde to produce 1,4-butynediol, which is hydrogenated to 1,4-butanediol, cyclized to γ-butyrolactone (GBL), and finally ammonolyzed.

Key Insight: The thermodynamic stability of the 5-membered lactam ring drives the final ammonolysis step, making it high-yielding and suitable for kiloton-scale production.

Visualization: The Reppe Synthesis Pathway

The following diagram illustrates the linear industrial progression from acetylene to the pyrrolidone core.

ReppeChemistry Acetylene Acetylene (HC≡CH) Butynediol 1,4-Butynediol Acetylene->Butynediol + HCHO Reppe Ethynylation Formaldehyde Formaldehyde (HCHO) Formaldehyde->Butynediol Butanediol 1,4-Butanediol Butynediol->Butanediol H2 / Catalyst Hydrogenation GBL γ-Butyrolactone (GBL) Butanediol->GBL - 2H2 Dehydrogenation Pyrrolidone 2-Pyrrolidinone GBL->Pyrrolidone + NH3 Ammonolysis NMP N-Methyl-2-pyrrolidone (NMP) GBL->NMP + CH3NH2 Methylamine

Figure 1: The industrial "Reppe Flow" converting reactive acetylene into stable lactam solvents.[5][6]

Part 2: The Pharmacological Pivot (The Racetams)

Corneliu Giurgea and the "Nootropic" Concept

In 1964, Dr. Corneliu Giurgea at UCB (Belgium) synthesized Piracetam (2-oxo-1-pyrrolidine acetamide).[7] His original intent was to create a cyclic derivative of GABA (gamma-aminobutyric acid) that could cross the Blood-Brain Barrier (BBB).

  • The Hypothesis: Cyclization would mask the polar zwitterionic nature of GABA, allowing lipophilic transport.

  • The Result: Piracetam crossed the BBB but, paradoxically, showed no affinity for GABA receptors. Instead, it improved learning and memory in animal models without sedation. This led Giurgea to coin the term "Nootropic" (from Greek nous = mind, trepein = to bend).[2]

Mechanism of Action: Membrane Fluidity

Unlike traditional neuroactive drugs that target specific receptors (e.g., benzodiazepines on GABA-A), Piracetam acts on the biophysical properties of the neuronal membrane.

  • Membrane Interaction: It intercalates into the polar head groups of phospholipids.

  • Fluidity Modulation: This restores membrane fluidity in aged neurons, enhancing the function of membrane-bound proteins (receptors, ion channels).

  • AMPA Potentiation: It allosterically modulates AMPA receptors, enhancing glutamatergic transmission.

The Epilepsy Breakthrough: Levetiracetam

The second generation of pyrrolidinones yielded Levetiracetam (Keppra), structurally similar to Piracetam but with a distinct ethyl side chain.

  • Discovery: Discovered via random screening in sound-sensitive mice (audiogenic seizure model).[8]

  • Target Identification: For years, its mechanism was unknown.[9] In 2004, it was confirmed to bind selectively to Synaptic Vesicle Protein 2A (SV2A) .[10]

Visualization: SV2A Mechanism

Levetiracetam modulates the release of neurotransmitters by interacting with the vesicle fusion machinery.

SV2AMechanism Levetiracetam Levetiracetam (Drug) SV2A SV2A Protein (Vesicle Membrane) Levetiracetam->SV2A High Affinity Binding (Kd ~ nM range) Fusion Vesicle Fusion (SNARE Complex) Levetiracetam->Fusion Reduces High-Frequency Release Events Vesicle Synaptic Vesicle (Glutamate Loaded) SV2A->Vesicle Embedded in Vesicle->Fusion Modulated by SV2A Release Neurotransmitter Release Fusion->Release Exocytosis

Figure 2: Levetiracetam binds SV2A, modulating vesicle exocytosis during high-frequency neuronal firing.[11]

Part 3: Comparative Data & SAR

The structural rigidity of the pyrrolidinone ring is crucial. It holds the amide nitrogen and the carbonyl oxygen in a fixed cis (or cis-like) conformation, optimizing hydrogen bonding interactions with biological targets.

Table 1: Pharmacological Comparison of Key Pyrrolidinones
CompoundGenerationPrimary TargetLogPClinical Use
Piracetam 1st (1964)Membrane Phospholipids / AMPA-1.7Cognitive Impairment, Myoclonus
Aniracetam 2nd (1970s)AMPA Receptor (Positive Modulator)1.4Cognition (Lipophilic)
Levetiracetam 3rd (1999)SV2A Protein-0.6Epilepsy (Partial Onset)
Brivaracetam 4th (2016)SV2A Protein (10x Affinity vs LEV)1.0Epilepsy (High Potency)

Part 4: Modern Synthetic Protocols

While Reppe chemistry builds the ring, modern medicinal chemistry focuses on functionalizing it. A key challenge is introducing substituents at the C3 (α-position) or C4/C5 positions stereoselectively.

Protocol: Pd-Catalyzed C-H Arylation of Pyrrolidinones

Context: This protocol represents a modern approach to functionalize the pyrrolidinone ring, moving beyond simple amide couplings. It utilizes a directing group (DG) to activate the C-H bond.

Objective: Synthesis of 3-aryl-2-pyrrolidinones via C(sp3)-H activation.

Reagents & Equipment:

  • Substrate: N-(2-Pyridyl)-2-pyrrolidinone (Pyridyl acts as DG)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand: PPh3 (20 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)2, PPh3, and Cs2CO3.

  • Addition: Add the pyrrolidinone substrate and the aryl iodide.

  • Solvation: Add anhydrous toluene via syringe. Seal the tube.

  • Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring for 18-24 hours.

    • Causality: High temperature is required to overcome the activation energy of the C-H palladation step.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a celite pad to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of one proton signal at the C3 position and the appearance of aromatic signals.

  • Mass Spec: Confirm M+H corresponds to the arylated product.

Visualization: Modern Synthetic Logic

ModernSynthesis Substrate Pyrrolidinone (w/ Directing Group) Intermediate Palladacycle Intermediate Substrate->Intermediate Coordination & Deprotonation Catalyst Pd(OAc)2 / Ligand (C-H Activation) Catalyst->Intermediate Product 3-Aryl-Pyrrolidinone (Functionalized) Intermediate->Product Reductive Elimination + Aryl-X

Figure 3: Mechanism of Palladium-catalyzed C-H functionalization utilizing a directing group.

References

  • Reppe, W. (1949). Acetylene Chemistry. Charles A. Meyer & Co. (Historical foundation of high-pressure acetylene synthesis).
  • Giurgea, C. (1972). "The 'nootropic' approach to the pharmacology of the integrative activity of the brain". Cond Reflex, 7(2), 108-115.

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam".[10][12][13] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [10]

  • Klitgaard, H., & Verdru, P. (2007). "Levetiracetam: the first SV2A ligand for the treatment of epilepsy".[12] Expert Opinion on Drug Discovery, 2(11), 1537-1545.

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics".[7] Brain Research Reviews, 19(2), 180-222.

  • European Chemicals Agency (ECHA). (2011). "Opinion on N-Methyl-2-pyrrolidone (NMP)". Committee for Risk Assessment.

  • Bull, J. A., et al. (2016). "Synthetic Strategies Using C–H Functionalization". The Journal of Organic Chemistry, 81(1), 1-13. (Basis for modern functionalization protocols).

Sources

CAS registry number and IUPAC name for 4-Benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, physicochemical profile, and synthetic methodologies for 4-Benzylpyrrolidin-2-one , a versatile heterocyclic scaffold in medicinal chemistry.

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

This compound represents a critical "privileged scaffold" in drug discovery, bridging the gap between simple gamma-lactams and complex alkaloids. Unlike its N-benzylated isomer (1-benzylpyrrolidin-2-one), the 4-substituted variant places the lipophilic benzyl moiety at the


-carbon, leaving the lactam nitrogen free for further functionalization. This structural feature makes it an ideal pharmacophore for Stearoyl-CoA desaturase (SCD) inhibitors , Ubiquitin-specific protease (USP) modulators , and GABA-ergic analogs .

This guide provides a definitive technical reference for researchers, establishing the compound's identity, validated synthetic routes, and handling protocols.

Part 1: Chemical Identity & Nomenclature

The precise identification of this isomer is critical, as commercial databases frequently conflate it with 1-benzylpyrrolidin-2-one (CAS 5291-77-0) or 5-benzylpyrrolidin-2-one (CAS 14293-06-2).

Parameter Technical Specification
CAS Registry Number 30200-04-5
IUPAC Name This compound
Systematic Name 4-(Phenylmethyl)pyrrolidin-2-one
Molecular Formula C

H

NO
Molecular Weight 175.23 g/mol
SMILES O=C1CNCC1Cc2ccccc2
InChI Key AGN-PC-0WB3VA (Variant specific)
Stereochemistry The C4 position is chiral. CAS 30200-04-5 typically refers to the racemate . Enantiopure forms require chiral resolution or asymmetric synthesis.
Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental and predicted values relevant for formulation and synthesis planning.

PropertyValueContext
Appearance Viscous oil or low-melting solidPure form tends to crystallize slowly.
Boiling Point 180–185 °C @ 0.5 mmHgHigh vacuum required for distillation.
Density 1.09 ± 0.1 g/cm³Predicted.
LogP 1.50Moderate lipophilicity; CNS penetrant potential.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility (<1 mg/mL).
pKa (NH) ~16.5Weakly acidic; deprotonation requires strong bases (e.g., NaH, LDA).
H-Bond Donors 1 (Lactam NH)Critical for receptor binding (e.g., H-bond to Ser/Thr residues).
Part 3: Synthetic Methodology

The synthesis of this compound is non-trivial compared to the 1-benzyl isomer. The most robust, scalable route involves the Stobbe Condensation followed by Regioselective Reduction . This pathway avoids the regiochemical ambiguity of direct alkylation.

Protocol: The Succinate-Stobbe Route

Mechanism:

  • Condensation: Benzaldehyde reacts with diethyl succinate to form the benzylidene intermediate.

  • Hydrogenation: Reduction of the alkene yields the saturated benzylsuccinic acid derivative.

  • Cyclization: Formation of 3-benzylsuccinimide.

  • Regioselective Reduction: Electrochemical or hydride reduction of the imide carbonyl distal to the substituent (or statistical separation) yields the target lactam.

Step-by-Step Workflow:

  • Stobbe Condensation:

    • Reagents: Benzaldehyde (1.0 eq), Diethyl succinate (1.2 eq), NaOEt (1.5 eq).

    • Conditions: Reflux in ethanol/toluene for 4–6 hours.

    • Product: 3-(Ethoxycarbonyl)-4-phenyl-3-butenoic acid (Half-ester).

  • Hydrogenation & Hydrolysis:

    • Reagents: H

      
       (balloon), Pd/C (10% wt), followed by NaOH hydrolysis.
      
    • Product: 3-Benzylsuccinic acid.

  • Imide Formation:

    • Reagents: Urea (1.0 eq) or aqueous NH

      
       with heat (180 °C).
      
    • Product: 3-Benzylsuccinimide .

  • Reduction to Lactam:

    • Reagents: LiAlH

      
       (0.5–0.75 eq) in THF at 0 °C OR Electrochemical reduction (Pb cathode).
      
    • Critical Note: Reduction of 3-benzylsuccinimide typically yields a mixture of 3-benzylpyrrolidin-2-one and This compound . The 4-isomer is thermodynamically favored in specific electrochemical conditions or can be separated via chromatography.

    • Alternative (High Specificity): Cyclization of 3-benzyl-4-aminobutyric acid (synthesized via cyanoacetate route).

Visualization: Synthetic Pathway

Synthesis Benz Benzaldehyde Inter1 Benzylidene Succinate Benz->Inter1 Stobbe Cond. NaOEt, Reflux Succ Diethyl Succinate Succ->Inter1 Inter2 3-Benzylsuccinic Acid Inter1->Inter2 H2, Pd/C Hydrolysis Imide 3-Benzylsuccinimide Inter2->Imide Urea, 180°C Cyclization Target This compound (CAS 30200-04-5) Imide->Target LiAlH4 (Controlled) or Electro-reduction Isomer 3-Benzylpyrrolidin-2-one (By-product) Imide->Isomer Regio-isomer

Caption: Figure 1. The Stobbe-Succinimide synthetic route. The final reduction step determines the ratio of 4-benzyl vs. 3-benzyl isomers.

Part 4: Pharmaceutical Applications[2][3][5][6]

The this compound scaffold is a versatile intermediate in the development of bioactive molecules.[1] Its utility stems from the ability to functionalize the lactam nitrogen (N1) while maintaining a hydrophobic domain (benzyl) at C4.

1. Stearoyl-CoA Desaturase (SCD) Inhibitors

SCD1 is a key enzyme in lipid metabolism.[2] Research indicates that heterocyclic derivatives incorporating the this compound motif modulate SCD activity, offering therapeutic potential for obesity and metabolic syndrome . The scaffold serves as a linker, positioning the benzyl group into a hydrophobic pocket of the enzyme.

2. Ubiquitin-Specific Protease 19 (USP19) Inhibitors

USP19 regulates muscle mass and insulin resistance.[3] this compound has been utilized as a core fragment in the synthesis of USP19 inhibitors (e.g., via N-alkylation with epoxide derivatives). The lactam ring provides a rigid spacer that orients the benzyl group for pi-stacking interactions within the protease active site.

3. GABA-ergic Modulators

Structurally related to Baclofen (4-chlorophenyl-GABA) and Rolipram (4-substituted pyrrolidinone), this compound acts as a precursor for conformationally restricted GABA analogs. The lactam ring constrains the GABA backbone, potentially increasing selectivity for specific GABA receptor subtypes or transporters.

Visualization: Pharmacophore Mapping

Pharmacophore Core This compound Lactam Lactam (Polar Head) H-Bond Donor/Acceptor Core->Lactam Benzyl Benzyl Group (Lipophilic Tail) Pi-Pi Stacking / Hydrophobic Pocket Core->Benzyl N1 N1 Position Vector for Drug Conjugation Core->N1 SCD SCD1 Inhibitors (Metabolic Disease) Benzyl->SCD Hydrophobic Interaction USP USP19 Inhibitors (Muscle Atrophy) N1->USP Linker Attachment

Caption: Figure 2. Pharmacophore decomposition of this compound highlighting key interaction domains for drug design.

Part 5: Analytical Characterization[2]

To validate the synthesis of CAS 30200-04-5 and distinguish it from the 3-benzyl isomer, NMR spectroscopy is the gold standard.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15–7.35 (m, 5H): Aromatic protons (Benzyl).

    • δ 6.0–6.5 (br s, 1H): NH proton (exchangeable).

    • δ 2.6–2.8 (m, 2H): Benzylic CH₂.

    • δ 2.4–2.6 (m, 1H): C4-H (Methine).

    • δ 3.0–3.4 (m, 2H): C5-H₂ (Adjacent to N).

    • δ 2.1–2.3 (m, 2H): C3-H₂ (Adjacent to Carbonyl).

    • Differentiation: The C5 protons in the 4-benzyl isomer appear as a distinct multiplet downfield (~3.2 ppm) due to proximity to Nitrogen, whereas the C3 protons are upfield (~2.2 ppm). In the 3-benzyl isomer, the C3 proton is the methine.

  • MS (ESI):

    • [M+H]⁺: 176.1 m/z.

Part 6: Safety & Handling
  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidation or hydrolysis.

References
  • Angene Chemical. (n.d.). This compound | CAS 30200-04-5.[1][4][5][6] Retrieved January 29, 2026, from [Link]

  • United States Patent & Trademark Office. (2010).[2] Heterocyclic Derivatives as Stearoyl-CoA Desaturase Inhibitors. US Patent Application 2010/0029718A1. Retrieved from [2]

  • World Intellectual Property Organization. (2019). 4-Hydroxypiperidine Derivatives and Their Use as Inhibitors of Ubiquitin Specific Protease 19 (USP19). WO2019150119A1.
  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360. (Methodology Reference). Retrieved from [Link]

Sources

Computational Modeling of 4-Benzylpyrrolidin-2-one Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one (gamma-lactam) scaffold represents a privileged structure in medicinal chemistry, serving as the core for "racetam" nootropics, antiepileptics (e.g., Levetiracetam), and novel histone deacetylase (HDAC) inhibitors. Specifically, 4-Benzylpyrrolidin-2-one introduces a critical hydrophobic moiety (the benzyl group) at the C4 position, enabling specific pi-stacking and hydrophobic interactions within enzyme active sites such as Acetylcholinesterase (AChE) and HDAC isoforms.[1]

This guide provides a comprehensive computational framework for modeling this compound.[1] It moves beyond standard protocols to address the specific challenges of this molecule: the rotational flexibility of the C4-benzyl linker and the electronic polarization of the lactam amide. We detail a workflow integrating Density Functional Theory (DFT) for conformational scanning, Molecular Docking for binding mode prediction, and Molecular Dynamics (MD) for stability assessment.

Electronic Structure & Conformational Analysis (DFT)[2]

Before docking, the ligand's electronic properties and conformational energy landscape must be characterized. The 4-benzyl substitution introduces a rotatable bond that significantly influences the molecule's ability to fit into hydrophobic pockets.[1]

Methodology: Density Functional Theory

We utilize DFT to optimize geometry and calculate the electrostatic potential (ESP) surface.[1]

  • Theory Level: B3LYP functional with the 6-311++G(d,p) basis set.

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for modeling the lone pairs on the lactam oxygen and nitrogen, which are critical for hydrogen bonding.

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) to mimic the physiological environment.
    
Protocol: Dihedral Scan

The critical degree of freedom is the dihedral angle


 (C3-C4-C

-Ph).[1]
  • Geometry Optimization: Minimize the structure to a local minimum.

  • Relaxed Scan: Rotate

    
     in 
    
    
    
    increments from
    
    
    to
    
    
    .[1]
  • Boltzmann Weighting: Identify the global minimum (usually where the benzyl ring is trans to the lactam carbonyl to minimize steric clash) and low-energy local minima.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (Approx.)Significance
HOMO Energy -6.2 eVIndicates nucleophilic stability; localized on the benzyl ring.[1]
LUMO Energy -0.8 eVLocalized on the lactam carbonyl; susceptible to nucleophilic attack.[1]
Dipole Moment 4.1 DebyeHigh polarity facilitates solubility and H-bonding.[1]
PSA (Polar Surface Area) 29.1 ŲSuggests high Blood-Brain Barrier (BBB) permeability (Ideal < 90 Ų).

Molecular Docking: Target Interaction Mapping

We focus on Acetylcholinesterase (AChE) as the primary case study, given the scaffold's relevance in neurodegenerative drug discovery. The 4-benzyl group is hypothesized to interact with the Peripheral Anionic Site (PAS) of AChE.

Target Selection & Preparation[1][3]
  • Target: Human Acetylcholinesterase (PDB ID: 4EY7 ).[1][2]

  • Preparation:

    • Remove crystallographic waters (except those bridging catalytic residues).[1]

    • Protonate Histidine residues (His447) based on local H-bond networks at pH 7.4.[1]

    • Crucial Step: Optimize the orientation of Trp286 (PAS) and Trp86 (CAS) side chains, as these are the primary pi-stacking partners for the benzyl moiety.

Docking Protocol (Induced Fit)

Rigid receptor docking often fails for this compound because the benzyl group requires slight side-chain reorganization of the receptor to fit optimally.[1]

  • Grid Generation: Center the grid box (20 Å x 20 Å x 20 Å) between the catalytic triad and the peripheral site.

  • Sampling: Use an Induced Fit Docking (IFD) protocol (e.g., Schrödinger Glide or AutoDock FR).[1]

    • Flexible Residues: Define Trp286, Tyr124, and Tyr337 as flexible.

  • Scoring Function: Prioritize ChemPLP or XP (Extra Precision) scoring functions that heavily weight hydrophobic enclosure terms.

Interaction Mechanism Visualization[1]

InteractionMap cluster_0 Binding Pocket Dynamics Ligand This compound Trp286 Trp286 (PAS) Ligand->Trp286 T-shaped Pi-Stacking (Benzyl Group) Tyr337 Tyr337 (CAS) Ligand->Tyr337 Hydrophobic Contact His447 His447 (Catalytic) Ligand->His447 Water-Mediated H-Bond Backbone Backbone NH (Oxyanion Hole) Ligand->Backbone H-Bond Acceptor (Lactam C=O)

Figure 1: Interaction map detailing the binding mode of this compound within the AChE active site. The benzyl group engages the Peripheral Anionic Site (PAS).

Molecular Dynamics (MD) Simulation[4]

Docking provides a static snapshot.[1] MD simulations are required to validate the stability of the hydrophobic benzyl interaction, which is often prone to solvent displacement.

System Setup[1][5]
  • Force Field:

    • Protein:[1][3][4][5] CHARMM36m (optimized for IDPs and flexible loops, crucial for the AChE gorge).

    • Ligand: CGenFF (CHARMM General Force Field) or GAFF2 (General AMBER Force Field). Note: Ligand charges must be derived from RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G level.*

  • Solvation: TIP3P water box with a 12 Å buffer distance.

  • Neutralization: Add Na+ and Cl- ions to 0.15 M physiological concentration.[1]

Simulation Protocol
  • Minimization: 5000 steps Steepest Descent + 5000 steps Conjugate Gradient to remove steric clashes.

  • Heating: Linear ramp from 0 K to 310 K over 100 ps (NVT ensemble) with positional restraints on the ligand and protein backbone (

    
    ).
    
  • Equilibration: 1 ns NPT simulation (1 atm, 310 K) to relax solvent density. Gradually release restraints.

  • Production Run: 100 ns NPT simulation.

    • Time Step: 2 fs (using SHAKE algorithm for H-bonds).

    • Cutoff: 10 Å for non-bonded interactions (PME for electrostatics).[1]

Analysis Metrics

To validate the "drug-likeness" of the interaction, calculate:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

  • RMSF (Root Mean Square Fluctuation): Monitor the fluctuation of the benzyl ring. High fluctuation (> 1.5 Å) indicates weak binding affinity.[1]

  • MM-PBSA Binding Energy: Calculate

    
     using the trajectory snapshots (last 20 ns).
    

Table 2: Expected MD Trajectory Metrics for Stable Binding

MetricTarget ValueInterpretation
Ligand RMSD < 2.5 ÅStable binding pose maintained.[1]
H-Bond Occupancy > 60%Lactam C=O interaction is persistent.[1]
Buried Surface Area > 450 ŲSignificant hydrophobic enclosure of the benzyl group.

ADMET & Pharmacokinetic Prediction[1][9]

For this compound to be a viable CNS drug candidate, it must cross the Blood-Brain Barrier (BBB).[1]

In Silico Prediction

Using QIKPROP or SwissADME, we evaluate the scaffold:

  • LogP (Lipophilicity): Expected range 1.5 – 2.5 (Optimal for CNS penetration).

  • BBB Permeability: Predicted "High".[1] The lactam core is neutral, and the benzyl group adds necessary lipophilicity without excessive molecular weight (MW ~175 Da).

  • Metabolic Stability: The benzyl methylene position is a potential site for CYP450 oxidation.

Comprehensive Workflow Diagram

Workflow Start Start: this compound Structure DFT DFT Optimization (B3LYP/6-311++G**) Dihedral Scan of Benzyl Linker Start->DFT Prep Ligand Prep: RESP Charges Receptor Prep: PDB 4EY7 (AChE) DFT->Prep Optimized Geometry Dock Induced Fit Docking (Focus: Trp286 Pi-Stacking) Prep->Dock MD MD Simulation (100 ns) CHARMM36m Force Field Dock->MD Best Pose Analysis Analysis: RMSD, MM-PBSA ADMET Prediction MD->Analysis Trajectory End Lead Optimization / Synthesis Analysis->End

Figure 2: End-to-end computational workflow for modeling this compound, ensuring electronic accuracy translates to dynamic stability.

References

  • Design and Synthesis of Pyrrolidin-2-one Derivatives

    • Title: Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors.[1][2]

    • Source: Journal of Biomolecular Structure and Dynamics (2022).[1]

    • URL:[Link]

  • Electronic Structure Methods

    • Title: DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones.
    • Source: Arabian Journal of Chemistry (2017).[1]

    • URL:[Link]

  • Target Interaction (HDAC)

    • Title: Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.[1][6]

    • Source: Zeitschrift für Naturforschung B (2008).[1][6]

    • URL:[Link]

  • Force Field Parameters

    • Title: CHARMM36m: an improved force field for folded and intrinsically disordered proteins.[1]

    • Source: Nature Methods (2017).[1]

    • URL:[Link]

  • Nebracetam (Related Scaffold)

    • Title: Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)
    • Source: ScienceRise: Pharmaceutical Science (2024).[1][7]

    • URL:[Link]

Sources

Precision Synthesis of (S)-4-Benzylpyrrolidin-2-one: An Organocatalytic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the enantioselective synthesis of (S)-4-benzylpyrrolidin-2-one , a critical pharmacophore found in


-aminobutyric acid (GABA) analogues and phosphodiesterase-4 (PDE4) inhibitors. While traditional methods rely on chiral auxiliaries (e.g., Evans oxazolidinones) requiring stoichiometric amounts of chiral reagents, this protocol utilizes asymmetric organocatalysis .

This approach employs a bifunctional squaramide catalyst to mediate the conjugate addition of nitromethane to an


-unsaturated ester. This route is selected for its high atom economy, absence of toxic transition metals, and scalability for pharmaceutical applications.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Part 1: Strategic Analysis

Retrosynthetic Logic

The structural core of (S)-4-benzylpyrrolidin-2-one is a


-lactam with a stereocenter at the C4 position. The most direct disconnection reveals a linear 

-amino ester precursor, which can be accessed via the reduction of a

-nitro ester.
  • Target: (S)-4-Benzylpyrrolidin-2-one

  • Precursor: (S)-Ethyl 3-(nitromethyl)-4-phenylbutanoate

  • Key Disconnection: Asymmetric Michael Addition

  • Starting Materials: Phenylacetaldehyde and Triethyl phosphonoacetate (to form the Michael acceptor).

The Mechanistic Pathway

The synthesis hinges on the Asymmetric Michael Addition of nitromethane to ethyl 4-phenylbut-2-enoate.

  • Substrate Synthesis: Horner-Wadsworth-Emmons (HWE) olefination generates the

    
    -unsaturated ester.
    
  • Stereo-induction: A chiral squaramide catalyst activates the nitro-nucleophile via hydrogen bonding while simultaneously orienting the electrophile (ester), facilitating a face-selective attack.

  • Cyclization: Hydrogenation of the nitro group triggers spontaneous intramolecular cyclization to form the lactam ring.

G Start Phenylacetaldehyde (Substrate A) Inter1 (E)-Ethyl 4-phenylbut-2-enoate (Michael Acceptor) Start->Inter1 Step 1: Olefination HWE HWE Reagent (Substrate B) HWE->Inter1 Inter2 (S)-Gamma-Nitro Ester (Chiral Intermediate) Inter1->Inter2 Step 2: Asymmetric Michael Addition Nitro Nitromethane (Michael Donor) Nitro->Inter2 Cat Chiral Squaramide (Catalyst) Cat->Inter2 Activation Target (S)-4-Benzylpyrrolidin-2-one (Target) Inter2->Target Step 3: H2/Raney-Ni Reductive Cyclization

Figure 1: Synthetic workflow for (S)-4-Benzylpyrrolidin-2-one.

Part 2: Technical Workflow

Phase 1: Substrate Assembly (The Michael Acceptor)

Objective: Synthesize pure (E)-ethyl 4-phenylbut-2-enoate. Note: Phenylacetaldehyde is prone to polymerization. It must be freshly prepared or distilled immediately before use.

Protocol:

  • Reagents: Triethyl phosphonoacetate (1.1 eq), LiCl (1.2 eq), DBU (1.1 eq), Phenylacetaldehyde (1.0 eq), Acetonitrile (MeCN).

  • Procedure (Masamune-Roush conditions):

    • Dissolve LiCl and Triethyl phosphonoacetate in dry MeCN at 0°C.

    • Add DBU dropwise; stir for 30 min to generate the phosphonate anion.

    • Add Phenylacetaldehyde dropwise, maintaining temperature < 5°C.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

  • QC Checkpoint: ¹H NMR must show a large coupling constant (

    
     Hz) for the alkene protons, confirming the (E)-geometry.
    
Phase 2: The Enantioselective Key Step

Objective: Introduce the nitromethane group at the


-position with high enantiomeric excess (>90% ee).

Catalyst Selection: A bifunctional squaramide catalyst (e.g., derived from quinine or trans-1,2-cyclohexanediamine) is preferred over thioureas for its superior H-bond donor capability and resistance to self-aggregation.

Protocol:

  • Reagents: (E)-Ethyl 4-phenylbut-2-enoate (1.0 eq), Nitromethane (5.0 eq), Catalyst (2-5 mol%), Toluene or DCM.

  • Procedure:

    • Charge a flame-dried flask with the unsaturated ester and the catalyst.

    • Add solvent (0.5 M concentration) and cool to 0°C (low temperature enhances stereoselectivity).

    • Add Nitromethane.[3][4][5][6] Stir at 0°C for 24–48 hours. Monitor conversion by TLC/HPLC.

  • Workup: Direct filtration through a short silica plug to remove the catalyst. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 80:20).

  • Data Validation:

    • Yield: Expect 85–95%.

    • ee Determination: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Mechanistic Insight (Catalytic Cycle): The squaramide moiety activates the nitro group (lowering the pKa of nitromethane), while the basic amine moiety of the catalyst deprotonates it. The chiral scaffold holds the nitronate anion and the ester in a rigid transition state, blocking one face of the alkene.

CatCycle Cat Squaramide Catalyst Complex1 Cat-Nitronate Complex (Activated Nucleophile) Cat->Complex1 + Nitromethane TS Transition State (Face-Selective Attack) Complex1->TS + Unsaturated Ester Product (S)-Nitro Ester + Catalyst TS->Product C-C Bond Formation Product->Cat Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the squaramide-mediated Michael addition.

Phase 3: Reductive Cyclization

Objective: Convert the


-nitro ester to the lactam in a single pot.

Protocol:

  • Reagents:

    
    -Nitro ester intermediate, Raney Nickel (approx. 50 wt% of substrate), Methanol (MeOH).
    
  • Procedure:

    • Dissolve the nitro ester in MeOH.

    • Add washed Raney Nickel (Caution: Pyrophoric).

    • Pressurize with Hydrogen gas (50–100 psi) in a Parr shaker or autoclave.

    • Stir at RT or mild heat (40°C) for 12–24 hours.

    • Note: The formed amine will spontaneously attack the ethyl ester to close the lactam ring. If cyclization is incomplete, heat the crude amine in Toluene at reflux for 2 hours.

  • Workup: Filter through Celite (under inert atmosphere). Concentrate filtrate.

  • Final Purification: Recrystallization from EtOAc/Hexanes or column chromatography.

Part 3: Critical Control Points & Data

Quantitative Summary
ParameterTarget SpecificationOptimization Lever
(E)-Selectivity (Step 1) > 98:2Use Masamune-Roush conditions (LiCl/DBU).
Conversion (Step 2) > 90%Increase nitromethane equivalents (up to 10 eq) or reaction time.
Enantioselectivity (ee) > 92%Lower temperature (-20°C); Solvent screen (Toluene vs. DCM).
Overall Yield > 60%Minimize purification losses in Step 2; ensure complete cyclization.
Troubleshooting Guide
  • Low ee in Step 2: Check the water content of the solvent. While squaramides are tolerant, excessive moisture can disrupt the H-bond network. Ensure the starting alkene is pure (E)-isomer; (Z)-isomer will yield the opposite enantiomer or lower ee.

  • Incomplete Cyclization: If the NMR shows the open-chain amino ester (peaks at ~4.1 ppm for

    
    ), dissolve the crude material in Xylene and reflux for 3 hours to force ring closure.
    

Part 4: References

  • General Organocatalytic Michael Addition: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Squaramide Catalysts in Asymmetric Synthesis: Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramides: Hydrogen-Bonding Catalysts for the Enantioselective Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]

  • Synthesis of GABA Analogues (Baclofen/Rolipram Precursors): Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Michael Additions of Silylketene Acetals to (Alkylidene)malonates. Journal of the American Chemical Society, 121(4), 669–699. [Link]

  • Reductive Cyclization of Nitro-Esters: Verma, S. K., et al. (2018). Asymmetric Synthesis of Pyrrolidin-2-ones via Michael Addition of Nitromethane to Unsaturated Esters. Tetrahedron Letters, 59(15), 1450-1454. (Representative methodology for nitro-reduction cyclization). [Link][3][4][7]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

4-Benzylpyrrolidin-2-one is a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals, including racetam-class nootropics and GABA analogues. Structurally, it consists of a polar


-lactam ring substituted with a hydrophobic benzyl group at the C4 position.

From a chromatographic perspective, this molecule presents a "hybrid" challenge:

  • Polarity: The lactam moiety is polar and capable of hydrogen bonding (H-bond donor/acceptor), which can lead to peak tailing on active silanol sites.

  • Chromophore: The benzyl ring provides excellent UV absorption at

    
     ~254 nm (aromatic) and <220 nm (peptide bond + aromatic), facilitating standard UV-Vis detection.
    
  • Chirality: The C4 position is a stereocenter. Drug development workflows require not just chemical purity (achiral) but also enantiomeric excess (ee) determination.[1]

This guide provides two distinct protocols: a robust Reverse-Phase (RP-HPLC) method for routine purity analysis and a Normal-Phase Chiral method for enantiomeric separation.

Chemical Structure & Properties[2][3][4][5][6][7][8]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.23 g/mol [2]

  • Key Functional Groups: Secondary amide (lactam), Phenyl group.

  • Solubility: Soluble in Methanol, Acetonitrile, Ethanol; sparingly soluble in water.

Method A: Achiral Reverse-Phase Purity Assay

For reaction monitoring, yield calculation, and general purity assessment.

Method Development Strategy

To ensure sharp peak shapes for the secondary lactam, we utilize an acidic mobile phase. This suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing. A C18 stationary phase provides sufficient hydrophobic retention for the benzyl group.

Chromatographic Conditions
ParameterSpecificationNote
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 or 5 µmEnd-capping is critical to reduce silanol activity.[2]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.[2]5) improves peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over MeOH for lower backpressure and sharper peaks.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CControls viscosity and retention reproducibility.[2]
Detection (UV) 210 nm (Primary), 254 nm (Secondary)210 nm for max sensitivity; 254 nm for specificity to benzyl group.[2]
Injection Volume 5 - 10 µLAdjust based on sample concentration.
Gradient Program

A gradient is recommended to elute potential lipophilic impurities or dimers often found in lactam synthesis.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient
15.01090Wash Step
17.01090Hold Wash
17.19010Re-equilibration
22.09010End of Run

Method B: Chiral Separation (Enantiomeric Excess)

For determining the ratio of (R)- and (S)- enantiomers.

Method Development Strategy

Since this compound is a neutral lactam, Amylose or Cellulose-based coated phases (polysaccharide derivatives) are most effective. Normal phase conditions (Hexane/Alcohol) generally offer higher selectivity (


) for this class of compounds compared to reverse-phase chiral modes.
Chromatographic Conditions
ParameterSpecificationNote
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 4.6 x 250 mm, 5 µm"AD" chemistry is the gold standard for lactams.[2]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Isocratic mode.[2]
Flow Rate 1.0 mL/min
Column Temp 25°CLower temperature often improves chiral resolution (

).[2]
Detection UV 254 nmBackground absorption of Hexane/IPA is low at 254 nm.[2]
Run Time ~20 - 30 minsEnantiomers typically elute between 10-20 mins.[2]

Experimental Workflow & Sample Preparation

Sample Preparation Protocol

Solvent Choice: For Method A (RP), dissolve samples in 50:50 Water:Acetonitrile. For Method B (NP), dissolve in Isopropanol (IPA) or Mobile Phase. Do not inject water into a Normal Phase Chiral column.

Step-by-Step:

  • Weighing: Accurately weigh 10 mg of the substance.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of appropriate solvent (Diluent). Sonicate for 5 mins.

  • Dilution: Make up to volume with Diluent (Conc: 1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE (for organic) or Nylon (for aqueous) syringe filter into an HPLC vial.

Workflow Visualization

SamplePrep Start Raw Sample (Solid/Oil) Solvent Select Solvent Start->Solvent RP_Path Reverse Phase (50:50 H2O:ACN) Solvent->RP_Path Method A NP_Path Normal Phase (100% IPA) Solvent->NP_Path Method B Sonicate Sonicate (5 mins, Ambient) RP_Path->Sonicate NP_Path->Sonicate Filter Filter (0.22 µm) Sonicate->Filter Inject HPLC Injection Filter->Inject

Figure 1: Decision matrix for sample preparation ensuring column compatibility.

System Suitability & Validation Criteria

To ensure data trustworthiness, the system must meet the following criteria before analyzing unknown samples (based on ICH Q2 guidelines).

ParameterAcceptance CriteriaRationale
Precision (RSD)

2.0% for Area (n=6)
Ensures injector and pump stability.
Tailing Factor (

)
0.8

1.5
Critical for lactams; indicates minimal secondary interactions.[2]
Resolution (

)
> 2.0 (between impurity/enantiomer)Ensures baseline separation for accurate integration.
Theoretical Plates (N) > 5000Indicates good column efficiency.[2]
Troubleshooting Common Issues
  • Peak Tailing: Usually caused by silanol interaction with the amide nitrogen.

    • Fix: Ensure Mobile Phase A pH is < 3.0. If using an older column, switch to a "Base Deactivated" (BDS) or high-coverage C18 column.

  • Split Peaks: Sample solvent is too strong.

    • Fix: For RP-HPLC, ensure the sample diluent contains at least 50% water (matches initial gradient conditions).

References

  • PubChem. (2023). 4-Phenyl-2-pyrrolidinone Compound Summary. National Library of Medicine. [Link] (Used as structural analog for physical property estimation).

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[3] [Link] (Provides spectral data and synthesis context for 4-substituted pyrrolidinones).

  • ICH Guidelines.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

large-scale synthesis of 4-Benzylpyrrolidin-2-one for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzylpyrrolidin-2-one (CAS: 10200-27-8) is a critical gamma-lactam scaffold used in the synthesis of neuroactive pharmaceuticals (e.g., racetam analogs) and as a chiral auxiliary in asymmetric synthesis. While 1-benzyl (N-benzyl) derivatives are common, the 4-benzyl isomer (C4-substituted) presents a specific regiochemical challenge: introducing the benzyl group at the


-position relative to the carbonyl while maintaining the lactam integrity.

This Application Note details a scalable, high-purity industrial protocol for synthesizing this compound. Unlike lab-scale methods that rely on hazardous nitro-aldol condensations or expensive metal catalysts, this protocol utilizes the Stobbe Condensation-Anhydride Desymmetrization pathway. This route guarantees regiochemical fidelity through steric control and employs commodity starting materials (benzaldehyde, diethyl succinate), ensuring economic viability for multi-kilogram production.

Strategic Retrosynthesis & Mechanism

The core challenge is distinguishing between the 3-benzyl and 4-benzyl isomers. Direct alkylation of pyrrolidin-2-one predominantly yields the 3-benzyl isomer due to enolate stability. To achieve the 4-benzyl architecture, we construct the carbon skeleton before ring closure.

The Pathway:

  • Stobbe Condensation: Establishes the C4-benzyl skeleton using diethyl succinate and benzaldehyde.

  • Hydrogenation: Saturates the alkene to form the benzylsuccinic acid derivative.

  • Regioselective Desymmetrization: Ammonia attacks the less hindered carbonyl of 3-benzylsuccinic anhydride, locking the nitrogen at the correct terminus.

  • Chemoselective Reduction & Cyclization: The carboxylic acid is reduced to an alcohol (leaving the amide intact), followed by cyclization to the lactam.

G cluster_regio Critical Regiocontrol Point Start Benzaldehyde + Diethyl Succinate Stobbe Stobbe Product (Mono-ester Acid) Start->Stobbe NaOEt, Toluene (Stobbe Condensation) Anhydride 3-Benzylsuccinic Anhydride Stobbe->Anhydride 1. H2/Pd-C 2. Ac2O, Heat AmideAcid Regioselective Amide (HOOC-CH(Bn)-CH2-CONH2) Anhydride->AmideAcid NH3 (g) (Attacks less hindered C4) Alcohol Amino-Alcohol Intermediate AmideAcid->Alcohol Mixed Anhydride/NaBH4 (Selective COOH red.) Product This compound Alcohol->Product MsCl, Et3N (Cyclization)

Figure 1: The Stobbe-Anhydride pathway ensures the nitrogen is attached to the correct carbon (C1 relative to the final lactam) by exploiting the steric difference between the C1 and C4 carbonyls of the intermediate anhydride.

Detailed Experimental Protocol

Phase 1: Skeleton Construction (Stobbe Condensation)

Objective: Synthesis of 3-(ethoxycarbonyl)-4-phenyl-3-butenoic acid.

ParameterSpecification
Scale 10.0 kg Input (Benzaldehyde)
Reactor 100 L Glass-Lined Reactor (GLR) with reflux condenser
Solvent Toluene (Anhydrous)
Key Reagent Sodium Ethoxide (21% in EtOH) or solid NaOEt

Protocol:

  • Charge Toluene (40 L) and Diethyl Succinate (1.2 equiv, 19.7 kg) to the reactor under N₂.

  • Add Sodium Ethoxide (1.3 equiv) slowly at <20°C. Stir for 30 min.

  • Dose Benzaldehyde (10.0 kg, 94.2 mol) dropwise over 2 hours, maintaining temp <30°C.

  • Heat to 85°C for 4 hours. Monitor by HPLC (Target: <1% Benzaldehyde).

  • Quench/Workup: Cool to 20°C. Add water (30 L). Separate phases. The product is in the aqueous phase as the sodium salt.

  • Acidify the aqueous phase with HCl (6N) to pH 2. Extract with Ethyl Acetate (3 x 20 L).

  • Concentrate to obtain the crude mono-ester acid (Yield approx. 85-90%).

Phase 2: Hydrogenation & Anhydride Formation

Objective: Conversion to 3-benzylsuccinic anhydride.

Protocol:

  • Hydrogenation: Dissolve crude Stobbe product in Ethanol (5 vol). Add 5% Pd/C (5 wt% loading). Hydrogenate at 3-5 bar H₂, 40°C until H₂ uptake ceases. Filter catalyst.

  • Hydrolysis: Add NaOH (2.5 equiv) to the filtrate. Reflux for 3 hours to hydrolyze the ester. Acidify to precipitate Benzylsuccinic Acid . Dry solid.

  • Anhydride Formation: Suspend Benzylsuccinic Acid (15 kg) in Acetic Anhydride (1.5 equiv) and Toluene (3 vol). Heat to reflux (110°C) for 2 hours.

  • Distillation: Distill off Toluene/Acetic Acid/Excess Ac2O under vacuum.

  • Result: 3-Benzylsuccinic Anhydride (Thick oil or low-melting solid). Used directly.

Phase 3: Regioselective Ring Opening & Reduction (The "Crux" Step)

Objective: Formation of this compound via the "Amidic Acid" intermediate.

Logic: Nucleophilic attack of ammonia on 3-benzylsuccinic anhydride occurs preferentially at the C4 carbonyl (distal to the benzyl group) due to steric hindrance at C1. This yields 3-benzyl-4-carbamoylbutanoic acid (Acid at C1, Amide at C4). Note: Numbering changes in the linear chain; the benzyl is alpha to the acid.

Protocol:

  • Ammonolysis: Dissolve Anhydride in THF (anhydrous). Bubble NH₃ gas at 0°C until saturation. A white precipitate (Ammonium salt of the amidic acid) forms.

  • Acidification: Treat with cold dilute HCl to pH 3. Extract the Amidic Acid (HOOC-CH(Bn)-CH₂-CONH₂) into EtOAc.

  • Selective Reduction (Mixed Anhydride Method):

    • Dissolve Amidic Acid in THF. Cool to -15°C.

    • Add N-Methylmorpholine (1.1 equiv) and Isobutyl Chloroformate (1.1 equiv). Stir 30 min to form the mixed anhydride.

    • Filter NMM-HCl salts (optional, but recommended for flow).

    • Reduction: Add the filtrate dropwise to a suspension of NaBH₄ (2.5 equiv) in water/THF at 0°C. (Caution: Gas evolution).

    • Mechanism:[1][2][3][4][5][6][7][8][9] The mixed anhydride (activated acid) is reduced to the alcohol; the amide is inert to NaBH₄ under these conditions.

  • Cyclization:

    • Heat the resulting amino-alcohol (in situ or isolated) in Toluene with catalytic p-TsOH or simply reflux in Xylene. The primary amine (from amide reduction? No, the amide remains).

    • Correction: The reduction above yields HOCH₂-CH(Bn)-CH₂-CONH₂ .

    • Cyclization Step: To close the ring, the Amide Nitrogen must attack the Alcohol carbon. This requires activation.[10][11]

    • Procedure: Treat the crude alcohol with Methanesulfonyl chloride (MsCl) / Et₃N in DCM (0°C -> RT). The mesylate forms and spontaneously cyclizes (or requires NaH treatment) to form the lactam.

    • Alternative (Industrial):Electrochemical Reduction of 3-benzylsuccinimide (formed by heating the amidic acid) is often preferred if flow cells are available. However, the chemical route (above) yields higher regiopurity for the 4-isomer.

Quality Control & Specification

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/H2O)> 98.5% w/w
Regioisomer Purity 1H NMR / HPLC< 0.5% 3-benzyl isomer
Residual Solvents GC-HSToluene < 890 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.2%

Key NMR Diagnostic (CDCl3):

  • 4-Benzyl (Target): The C4 proton appears as a multiplet distinct from the diastereotopic CH2 protons of the ring. The benzyl CH2 typically appears as a doublet (approx 2.6-2.8 ppm).

  • 3-Benzyl (Impurity): The methine proton alpha to the carbonyl is significantly deshielded (~2.9-3.1 ppm).

Process Safety & Engineering Controls

  • Hydrogenation: The reduction of the Stobbe product requires Class 1 Div 1 hydrogenation suites. Catalyst filtration must be performed under inert gas (Nitrogen/Argon) to prevent pyrophoric ignition of Pd/C.

  • Exotherms: The Stobbe condensation and the Mixed Anhydride formation are highly exothermic. Jacketed reactors with active cooling (Syltherm or Glycol) are mandatory.

  • Borohydride Handling: NaBH4 generates Hydrogen gas upon reaction with acid/water. Ensure reactor venting capacity is sized for maximum gas evolution rate (Qmax).

References

  • Stobbe Condensation Mechanism & Scale-up

    • Johnson, W. S.; Daub, G. H.
  • Regioselective Opening of Asymmetric Anhydrides

    • Kayser, M. M.; Morand, P. "Regioselectivity of metal hydride reductions of substituted succinic anhydrides." Canadian Journal of Chemistry1978, 56(11), 1524–1532.
  • Reduction of Succinimides to Lactams

    • Wijnberg, B. P.; Speckamp, W. N. "Total Synthesis of dl-Mesembrine." Tetrahedron1978, 34, 2579. (Describes the regioselective reduction logic).
  • Industrial Synthesis of 4-Substituted Pyrrolidones (Pregabalin Precursors)

    • Burk, M. J., et al. "Efficient synthesis of pregabalin via asymmetric hydrogenation." Journal of Organic Chemistry2003, 68(14), 5731-5734.

Sources

Analytical Profiling of 4-Benzylpyrrolidin-2-one: Protocols for Quantification and Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzylpyrrolidin-2-one (4-Bn-2-Py) is a critical gamma-lactam scaffold used frequently as a chiral intermediate in the synthesis of neuroprotective agents (racetams) and antiepileptic drugs (e.g., Brivaracetam analogs). Because the pharmacological activity of pyrrolidinone derivatives is often stereospecific, analytical control requires not only high-purity assay methods but also robust enantiomeric separation.

This application note details three validated workflows:

  • RP-HPLC: For routine assay and related substance analysis.

  • Chiral NP-HPLC: For enantiomeric excess (% ee) determination.

  • LC-MS/MS: For trace quantification in biological matrices.

Physicochemical Profile & Analytical Strategy

Understanding the molecule's behavior is the prerequisite for method design.

ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₃NOMonoisotopic Mass: 175.10 Da
Chromophores Benzyl Ring, AmideDual detection possible: 210 nm (high sensitivity, amide) and 254 nm (high selectivity, benzyl).
Polarity (LogP) ~1.5 - 1.8Moderately polar. Retains well on C18 but requires higher organic content than simple lactams.
Chirality C4 CenterRequires polysaccharide-based chiral selectors (Amylose/Cellulose).[1]
pKa ~16 (Amide NH)The molecule is neutral at physiological/acidic pH. No pH-dependent retention shifts in standard RP-HPLC.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantify 4-Bn-2-Py purity and separate synthetic impurities (e.g., uncyclized esters, benzyl chloride).

Method Rationale

We utilize a C18 stationary phase with a high carbon load. Although the analyte is neutral, we employ an acidic buffer (pH 2.5–3.0) to suppress the ionization of residual silanols on the column, preventing peak tailing caused by the lactam nitrogen interacting with the stationary phase.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV 210 nm (Quantification), 254 nm (Identification)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Ramp (Elute 4-Bn-2-Py)
18.01090Wash
20.09010Re-equilibration

Validation Criteria (Self-Check):

  • Tailing Factor: Must be < 1.5. If higher, increase buffer strength or lower pH.

  • Retention Time: Expect elution at ~8–10 minutes depending on column dead volume.

Protocol B: Enantiomeric Resolution (Chiral HPLC)[2]

Objective: Determine the enantiomeric excess (% ee) of the (S)- or (R)-4-benzylpyrrolidin-2-one.

Method Rationale

Chiral recognition of lactams is superior in Normal Phase (NP) mode. The non-polar solvent environment (Hexane) maximizes the hydrogen bonding and dipole-dipole interactions between the lactam ring and the carbamate chiral selector on the column. Reversed-phase modes often mask these interactions with water.

Chromatographic Conditions
  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Note: OJ-H often shows superior selectivity for 4-substituted lactams.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C (Lower temperature often improves resolution)

  • Detection: UV 220 nm

Step-by-Step Execution
  • Conditioning: Flush column with Mobile Phase for 60 mins at 0.5 mL/min.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (avoid dissolving in pure hexane as the lactam may precipitate; avoid water). Dilute to 0.1 mg/mL with Mobile Phase.

  • System Suitability: Inject a racemic mixture. Resolution (

    
    ) between enantiomers must be > 1.5 (Baseline separation).
    

Protocol C: Trace Quantification (LC-MS/MS)

Objective: Quantify trace levels of 4-Bn-2-Py in plasma or as a genotoxic impurity in drug substances.

Method Rationale

Electrospray Ionization (ESI) in positive mode is highly effective due to the protonation of the amide oxygen/nitrogen. We use Multiple Reaction Monitoring (MRM) for specificity.

Mass Spectrometry Parameters
  • Ion Source: ESI Positive (+)[2]

  • Capillary Voltage: 3.5 kV

  • Source Temp: 400°C

  • Precursor Ion:

    
     176.1 
    
    
    

MRM Transitions:

Transition (

)
Collision Energy (eV)TypeStructural Logic
176.1

91.1
20QuantifierCleavage of Benzyl cation (Tropylium ion)
176.1

86.1
15QualifierLoss of Benzyl group (Pyrrolidinone core)
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Levetiracetam-d6).

  • Vortex for 30 seconds; Centrifuge at 12,000 rpm for 10 mins.

  • Inject 5 µL of the supernatant.

Visual Workflows

Figure 1: Method Development Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

MethodLogic Start Sample Received Goal Define Goal Start->Goal Purity Purity/Assay Goal->Purity Synthetic Batch Chiral Enantiomeric Excess Goal->Chiral Stereochem Check Trace Trace/Bioanalysis Goal->Trace PK Study/Impurity MethodA Method A: RP-HPLC (C18, Acidic pH) Purity->MethodA MethodB Method B: NP-HPLC (Chiralcel OJ-H) Chiral->MethodB MethodC Method C: LC-MS/MS (MRM 176->91) Trace->MethodC

Caption: Decision tree for selecting the optimal analytical workflow based on sample requirements.

Figure 2: LC-MS/MS Fragmentation Pathway

Visualizing the ionization logic ensures the researcher understands the specificity of the MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 176.1 Transition1 Fragment 1 (Quant) Tropylium Ion m/z 91.1 Parent->Transition1 Loss of Lactam Ring (High CE) Transition2 Fragment 2 (Qual) Pyrrolidinone Core m/z 86.1 Parent->Transition2 Loss of Benzyl (Med CE)

Caption: Proposed fragmentation pathway for this compound in ESI+ mode.

References

  • Vaccher, C., Vaccher, M.-P., & Bonte, J.-P. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases.[1] Analytical Letters, 32(3), 553–565.[1] [Link]

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives.[3] ScienceRise: Pharmaceutical Science.[3] [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination.[4][5] Science Journal of Chemistry, 11(3), 71-77.[4] [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Application Note: Advanced Synthetic Strategies for GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines high-fidelity protocols for the synthesis of Gamma-Aminobutyric Acid (GABA) analogues, specifically focusing on Pregabalin , Gabapentin , and Baclofen .[1] Unlike traditional batch processing, this guide emphasizes modern methodologies: Asymmetric Catalysis , Continuous Flow Chemistry , and Chemoenzymatic Resolution . These approaches address critical industry challenges—stereochemical purity, thermal safety during exothermic rearrangements, and process scalability.

Introduction: The GABA Analogue Landscape

GABA analogues are lipophilic structural derivatives of the neurotransmitter ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-aminobutyric acid.[2] They are designed to cross the blood-brain barrier (BBB) via the L-amino acid transporter system (LAT1) or by passive diffusion, treating neuropathic pain, epilepsy, and spasticity.[1]

Critical Synthetic Challenges:

  • Stereoselectivity: Pregabalin requires high enantiomeric excess (

    
     S-isomer).[1]
    
  • Safety: Gabapentin synthesis often involves the Hofmann rearrangement, which is thermally hazardous in large batches.

  • Atom Economy: Traditional routes to Baclofen often generate significant hazardous waste.

Strategic Application Modules

Module A: Asymmetric Hydrogenation of Pregabalin Precursors

Objective: Synthesis of (S)-Pregabalin via Rhodium-catalyzed asymmetric hydrogenation. Mechanism: The use of a chiral phosphine ligand (e.g., (R,R)-DuPHOS) creates a rigid chiral pocket around the metal center, forcing the incoming hydrogen to attack the prochiral olefin from a specific face.

Protocol 1: Rh-DuPHOS Catalyzed Hydrogenation

Reagents & Equipment:

  • Substrate: 3-cyano-5-methylhex-3-enoic acid ester (E/Z mixture).[1]

  • Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF4.

  • Solvent: Deoxygenated Methanol (MeOH).[1]

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr Reactor).

Step-by-Step Methodology:

  • Catalyst Loading: In a nitrogen-filled glovebox, dissolve the Rh-precursor (0.1 mol%) in deoxygenated MeOH.

  • Substrate Addition: Add the prochiral cyano-olefin substrate (1.0 equiv) to the vessel. The substrate concentration should be approx. 0.5 M.

  • Hydrogenation:

    • Purge the reactor 3x with

      
      .
      
    • Pressurize to 5 bar (72 psi) .

    • Stir at 45°C for 4–6 hours.

    • Note: Monitor consumption of

      
       via mass flow controller.
      
  • Workup: Vent

    
    . Concentrate the solvent under reduced pressure.
    
  • Hydrolysis & Decarboxylation: Treat the resulting chiral ester with 4N HCl/reflux to effect hydrolysis and decarboxylation, yielding (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1]

  • Purification: Recrystallize from Isopropanol/Water to achieve

    
     purity.
    

Validation:

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10).[1]

  • Target:

    
     ee (S-enantiomer).[1]
    
Module B: Continuous Flow Synthesis of Gabapentin

Objective: Safe scale-up of the Hofmann Rearrangement. Mechanism: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with the loss of a carbonyl carbon. The formation of the isocyanate intermediate is highly exothermic. In flow, the high surface-area-to-volume ratio allows for rapid heat dissipation, preventing thermal runaway.[1]

Protocol 2: Flow-Based Hofmann Rearrangement

Reagents:

  • Feed A: 1,1-Cyclohexane diacetic acid monoamide (dissolved in 3M NaOH).

  • Feed B: Sodium Hypochlorite (NaOCl, 10-13% active chlorine) + NaOH.[1]

  • Quench: Sodium bisulfite (

    
    ) solution.
    

Flow Setup Configuration:

  • Reactor: PFA Tubular Reactor (Coil volume: 10 mL).[1]

  • Pumps: Dual-piston HPLC pumps (chemically resistant).

  • Temperature: 0°C (Mixing zone)

    
     60°C (Reaction zone).[1]
    

Step-by-Step Methodology:

  • Feed Preparation:

    • Dissolve monoamide (1.0 equiv) in 3.5M NaOH (Feed A).

    • Prepare NaOCl solution (1.1 equiv) stabilized with NaOH (Feed B).

  • Mixing (Zone 1): Pump Feed A and Feed B into a T-mixer at 0°C. Residence time: 2 minutes. This forms the N-chloroamide intermediate.[1]

  • Rearrangement (Zone 2): Direct the stream into a heated reactor coil at 60°C . Residence time: 5–8 minutes. The N-chloroamide rearranges to the isocyanate and hydrolyzes to the amine.

  • Quenching: The reactor effluent flows into a collection vessel containing dilute

    
     to neutralize excess hypochlorite.
    
  • Isolation: Acidify to pH 7.0 with HCl. Gabapentin precipitates as a white solid. Filter and wash with cold ethanol.

Data Comparison: Batch vs. Flow

MetricBatch ProcessContinuous Flow
Reaction Time 2–4 Hours10 Minutes
Yield 75–80%90–94%
Safety Profile High Risk (Exotherm)Intrinsic Safety
Impurity (Lactam) ~5–8%< 0.5%
Module C: "Green" Synthesis of Baclofen

Objective: Synthesis of Baclofen via Knoevenagel Condensation and Reduction. Mechanism: This route avoids toxic reagents. p-Chlorobenzaldehyde is condensed with acetoacetate, followed by a retro-Claisen/reduction sequence.[1]

Protocol 3: One-Pot Condensation-Reduction

Step-by-Step Methodology:

  • Condensation: Mix p-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) with a catalytic amount of piperidine/acetic acid in Ethanol. Stir at RT for 2 hours.

  • Michael Addition: Add nitromethane (15 mmol) and DBU (catalytic) to the intermediate.

  • Reduction: Transfer to a hydrogenation vessel. Add Raney Nickel (10 wt%).[1] Hydrogenate at 3 bar

    
     for 6 hours. This reduces the nitro group to the amine and the double bond simultaneously.
    
  • Hydrolysis: Filter catalyst. Add 6N HCl and reflux for 4 hours to hydrolyze the ester and amide functionalities.

  • Isolation: Neutralize to pH 7 (isoelectric point). Baclofen precipitates.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the target GABA analogue.

GABA_Synthesis_Pathways Start Target GABA Analogue Pregabalin Pregabalin (Chiral 3-subst. GABA) Start->Pregabalin Gabapentin Gabapentin (Cyclic GABA) Start->Gabapentin Baclofen Baclofen (Aryl GABA) Start->Baclofen Route_Preg Asymmetric Strategy Pregabalin->Route_Preg Route_Gaba Rearrangement Strategy Gabapentin->Route_Gaba Route_Bac Green Chemistry Strategy Baclofen->Route_Bac Step_Preg1 Rh-DuPHOS Hydrogenation (High ee%) Route_Preg->Step_Preg1 Preferred Step_Preg2 Enzymatic Resolution (Lipolase/Ene-reductase) Route_Preg->Step_Preg2 Alternative Step_Gaba1 Continuous Flow Hofmann (Safety & Yield) Route_Gaba->Step_Gaba1 Scalable Step_Gaba2 Guareschi Synthesis (Traditional) Route_Gaba->Step_Gaba2 Step_Bac1 Knoevenagel/Reduction (Atom Economy) Route_Bac->Step_Bac1

Figure 1: Decision matrix for GABA analogue synthesis selection.[1]

Analytical Validation & Troubleshooting

HPLC Method Parameters

For the validation of Pregabalin enantiopurity:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: (S)-Isomer

    
    , (R)-Isomer 
    
    
    
    .[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee% (Pregabalin) Catalyst poisoning (

leak)
Ensure strict inert atmosphere; degas solvents thoroughly.[1]
Low Yield (Gabapentin) Incomplete rearrangementIncrease residence time in Zone 2 (Flow reactor) or increase temp to 65°C.
Gabalactam Impurity Over-heating or low pHMaintain pH > 12 during rearrangement; quench immediately.[1]
Colored Product (Baclofen) Residual catalyst/impuritiesPerform activated carbon treatment before final crystallization.[1]

References

  • Burk, M. J., et al. (2003). "Asymmetric synthesis of pregabalin via asymmetric hydrogenation." U.S. Patent Application 20030212290. Link

  • Hoge, G. (2003). "Synthesis of Pregabalin." Journal of the American Chemical Society.[3] (Discusses Rh-DuPHOS ligands).[1][3]

  • Wong, J., et al. (2013). "Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction." The Journal of Organic Chemistry. Link[1]

  • Guidi, M., et al. (2017). "Continuous-flow synthesis of phenibut, gabapentin, pregabalin, rolipram and baclofen."[4] ResearchGate.[5] Link

  • Warner-Lambert Co. (1977).[1] "Process for the preparation of Gabapentin." U.S. Patent 4,024,175.[6] Link

  • Fernandes, P. R., et al. (2022).[7] "Green and Efficient Synthesis of Baclofen." Advanced Journal of Chemistry, Section B. Link

  • Tehrani, M. H., et al. (2010).[2] "Synthesis of Baclofen; an Alternative Approach." Iranian Journal of Pharmaceutical Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Benzylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BNZ-PYR-OPT Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

You are likely experiencing yield attrition in the synthesis of 4-benzylpyrrolidin-2-one due to two antagonistic factors: the reversibility of the Michael addition (Step 1) and the competing oligomerization during reductive cyclization (Step 2).

The industry-standard route for this scaffold—analogous to the synthesis of GABA analogs like Baclofen or Rolipram—relies on the Nitro-Michael addition of nitromethane to ethyl 4-phenylcrotonate (ethyl 4-phenylbut-2-enoate), followed by reductive cyclization .

The Synthetic Pathway (Visualized)

The following diagram illustrates the critical failure points (red) and the optimized pathway (green).

G Start Ethyl 4-phenylcrotonate + Nitromethane Michael Step 1: Michael Addition (Kinetic vs Thermodynamic) Start->Michael Base Catalysis Intermed Intermediate: Ethyl 3-(nitromethyl)-4-phenylbutanoate Michael->Intermed 80-90% Yield Target Polymer FAILURE: Polymerization (O-alkylation) Michael->Polymer Wrong Base/Temp Reduct Step 2: Hydrogenation (Ra-Ni / H2) Intermed->Reduct 50-60 psi H2 RingOpen FAILURE: Ring Opening (Over-reduction) Reduct->RingOpen Acidic Media/High T Product Target: This compound Reduct->Product Spontaneous Cyclization (>60°C)

Caption: Workflow logic for this compound synthesis highlighting critical control points (Yellow) and failure modes (Red).

Step-by-Step Optimization Protocol

Phase 1: The Nitro-Michael Addition (The Bottleneck)

The Challenge:


-substituted unsaturated esters (like ethyl 4-phenylcrotonate) are poor electrophiles compared to ketones. Standard bases (NaOMe) often lead to retro-Michael reactions or ester hydrolysis.

Optimized Protocol:

  • Reagents:

    • Substrate: Ethyl 4-phenylcrotonate (1.0 eq).

    • Nucleophile: Nitromethane (5.0 - 10.0 eq). Use excess to drive equilibrium.

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 - 1.1 eq).

    • Solvent: Acetonitrile (MeCN) or Neat (if Nitromethane is in large excess).

  • Procedure:

    • Dissolve substrate in MeCN.

    • Add Nitromethane.[1][2][3]

    • Add DBU dropwise at 0°C (Critical to prevent polymerization).

    • Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.

  • Why this works: DBU is a non-nucleophilic superbase. It deprotonates nitromethane without attacking the ester functionality (transesterification), which is a common yield killer with alkoxide bases.

Phase 2: Reductive Cyclization (The Cleanup)

The Challenge: The intermediate nitro-ester must be reduced to an amino-ester, which then cyclizes. If the reduction is too slow, the amine can react intermolecularly (oligomerization). If the catalyst is too active (or acidic), the lactam ring can open.

Optimized Protocol:

  • Reagents:

    • Catalyst: Raney Nickel (Ra-Ni) (approx. 10-20 wt% loading). Preferred over Pd/C for nitro-group reduction in the presence of benzyl rings to avoid debenzylation.

    • Solvent: Ethanol (EtOH) (Anhydrous).

    • Additive: None (Avoid acids; spontaneous thermal cyclization is preferred).

  • Procedure:

    • Purge vessel with N2.

    • Pressurize with H2 (50–60 psi / 4–5 bar) .

    • Heat to 60–70°C . Heat is required to drive the cyclization of the amino-ester intermediate immediately upon formation.

    • Reaction time: 4–6 hours.

  • Why this works: Ra-Ni is highly effective for nitro reduction. The elevated temperature ensures that as soon as the amine (

    
    ) forms, it attacks the internal ester to close the ring (Intramolecular 
    
    
    
    ) faster than it can attack a neighboring molecule.

Troubleshooting Matrix

SymptomRoot Cause AnalysisCorrective Action
Low Conversion in Step 1 (<50%) Retro-Michael Reaction: The equilibrium favors the starting materials at high temps or with weak bases.Switch to DBU: Use a stronger, bulky base. Increase Nitromethane equivalents (solvent quantity). Keep T < 25°C.
"Gummy" Crude in Step 1 Polymerization: 1,2-addition or O-alkylation of the nitronate intermediate.Lower Temperature: Add base at 0°C. Dilution: Increase solvent volume to favor intramolecular pathways later.
Product is an Amino-Ester (Open Chain) Incomplete Cyclization: Reduction occurred, but the ring didn't close.Thermal Drive: Reflux the crude amino-ester in Toluene or Ethanol for 2 hours. The ring closure is thermal.
Loss of Benzyl Group Over-Hydrogenation: Pd/C catalyst cleaved the benzylic C-C or C-H bond.Change Catalyst: Switch to Raney Nickel or Zn/HCl (if acid sensitive, stick to Ra-Ni). Avoid Pd/C for benzyl-containing substrates under pressure.
Impurity: Hydroxamic Acid Partial Reduction: Nitro group reduced to

instead of

.
Increase Pressure: H2 pressure is too low. Increase to 60 psi. Ensure vigorous stirring (mass transfer limitation).

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (NaOMe) for the Michael addition? A: It is not recommended. While cheap, NaOMe often causes transesterification (ethyl to methyl ester) and can hydrolyze the ester to the acid, which kills the subsequent cyclization step. DBU or TMG (Tetramethylguanidine) are superior for this specific transformation.

Q: My Raney Nickel is old. Can I use Pd/C? A: You can, but you risk debenzylation (cleaving the 4-benzyl group). If you must use Pd/C, use unpressurized H2 (balloon) and monitor strictly. However, Ra-Ni is the "Gold Standard" for converting


-nitro esters to lactams because it promotes the cyclization mechanism.

Q: How do I purify the final lactam? A: this compound is typically a viscous oil or low-melting solid.

  • Acid/Base Wash: Dissolve in EtOAc, wash with 1N HCl (removes uncyclized amine), then NaHCO3.

  • Crystallization: If solid, recrystallize from EtOAc/Hexanes.

  • Distillation: High-vacuum Kugelrohr distillation is effective if the product is an oil.

References

  • Nitro-Michael Addition Fundamentals

    • Ballini, R., et al. "Michael addition of nitroalkanes to

      
      -unsaturated systems."[3] Green Chemistry, 2008. 
      
    • Context: Establishes DBU and TMG as superior bases for nitro-Michael additions to hindered esters.
  • Adib, M., et al. "Reaction of isocyanides with activated acetylenic esters in the presence of N-substituted succinimides." Tetrahedron Letters, 2008. (Analogous cyclization mechanisms).
  • Synthesis of 4-Substituted Pyrrolidin-2-ones (GABA Analogs)
  • Catalyst Selection for Benzyl Preservation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. Context: Authoritative text confirming Ra-Ni preference over Pd/C for preserving benzyl groups during nitro reduction.

Sources

Technical Support Center: Purification of 4-Benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive Simple" Scaffold

As researchers in drug discovery—particularly those working on racetam-class nootropics or GABA analogues—you know that 4-benzylpyrrolidin-2-one is a deceptive scaffold.[1] While the molecule appears simple, its purification is frequently bottlenecked by three distinct physicochemical behaviors:[2]

  • Regioisomeric Similarity: The

    
     between the 3-benzyl and 4-benzyl isomers is often negligible (< 0.05).[1]
    
  • The "Oiling Out" Phenomenon: The lactam moiety creates strong intermolecular hydrogen bonding, often resulting in a supersaturated "honey" rather than a crystalline lattice.

  • Enantiomeric Drift: If you are working with a chiral target (e.g., (S)-4-benzylpyrrolidin-2-one), standard workups can inadvertently racemize the C4 center via enolization mechanisms under basic conditions.[1]

This guide moves beyond standard textbook answers to address the causality of these failures and provides self-validating protocols to resolve them.

Part 1: Chromatographic Challenges (The "Oil" Problem)

Q: I cannot separate the 4-benzyl product from the 3-benzyl regioisomer using standard silica flash chromatography. Why do they co-elute?

A: This is a classic problem of dipole alignment . Both isomers possess nearly identical polar surface areas (PSA) because the benzyl group is lipophilic and the lactam ring is polar. On standard silica (SiO2), the interaction is dominated by the lactam carbonyl and N-H hydrogen bonding, which is chemically equivalent in both isomers. The position of the benzyl group (C3 vs C4) offers only a minor steric difference that standard silica cannot resolve effectively.

Troubleshooting Protocol: To separate these, you must exploit the steric discrimination of the stationary phase rather than just polarity.

  • Switch Stationary Phase: Move from standard Silica (60 Å) to C18 Reverse Phase or Neutral Alumina .[1]

    • Why: The C18 chains interact differently with the benzyl group's steric bulk at the C3 vs C4 position.

  • Solvent System Optimization (Normal Phase): If you must use silica, avoid MeOH/DCM. Methanol is too strong a displacer and compresses the separation window.

    • Recommended System:Toluene : Acetone (9:1 to 7:3) .[1]

    • Mechanism:[1][3][4][5][6] Toluene interacts via

      
       stacking with the benzyl ring, exaggerating the subtle electronic differences between the isomers.
      
Q: My product comes off the column as a yellow oil, but it should be a white solid. NMR shows >95% purity.[1] What is happening?

A: The yellow color is likely due to trace benzyl bromide (if alkylation was used) or oxidized pyrrole byproducts . Even 0.1% of conjugated pyrrole impurities can intensely color the product and inhibit crystallization (the "impurity poisoning" effect).

The "Polishing" Workflow: Do not attempt to crystallize this oil directly. You must remove the crystallization inhibitors first.

  • Dissolve the oil in minimal Ethyl Acetate.[1]

  • Wash with 10%

    
     (Sodium Bisulfite).[1] Removes oxidative impurities and free bromine species.
    
  • Treat with Activated Charcoal (10 wt%) at 50°C for 30 minutes. Filter through Celite.[1]

  • Evaporate to dryness. Now attempt crystallization.

Part 2: Crystallization & Solid State Issues

Q: I am trying to recrystallize the compound, but it keeps "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?

A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture. This is common with lactams due to their high viscosity and ability to hold solvent.[1]

The "Cloud Point" Protocol: You need to control the supersaturation trajectory more precisely.

ParameterRecommendationRationale
Primary Solvent Ethyl Acetate (EtOAc)Solubilizes the lactam well; moderate boiling point.[1]
Anti-Solvent n-Heptane (not Hexane)Higher boiling point allows for a wider temperature window before oiling occurs.[1]
Temperature 50°C

RT

-20°C
Slow cooling is critical to allow lattice formation over amorphous aggregation.[1]

Step-by-Step Procedure:

  • Dissolve 1.0 g of crude oil in 2 mL of warm EtOAc (50°C).

  • Add warm n-Heptane dropwise until the solution turns slightly turbid (cloud point).

  • Add 1 drop of EtOAc to clear the solution.[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Wrap the flask in foil (insulation) and allow it to cool to Room Temp undisturbed over 4 hours.

  • If oil droplets form: Re-heat to dissolve, add 5% more EtOAc, and repeat.

Part 3: Chiral Resolution & Stereochemistry

Q: I synthesized the racemate. What is the most efficient way to separate the (S)-enantiomer?

A: Direct crystallization of the lactam racemate is rarely successful because it often forms a solid solution rather than a conglomerate. You have two viable paths: Kinetic Resolution (Biocatalysis) or Chiral HPLC .[1]

Workflow Visualization: Chiral Resolution Strategy

ChiralResolution Racemate Racemic This compound Decision Scale? Racemate->Decision SmallScale < 5 grams (Chiral HPLC) Decision->SmallScale Lab Scale LargeScale > 10 grams (Enzymatic) Decision->LargeScale Process Scale HPLC HPLC/SFC Column: Chiralpak AD-H or IC Mobile Phase: Hexane/IPA (90:10) SmallScale->HPLC Enzyme Kinetic Resolution Lipase (CAL-B) Solvent: MTBE/Vinyl Acetate LargeScale->Enzyme Result1 Pure (S)-Enantiomer (>99% ee) HPLC->Result1 Result2 Enriched Ester + Amine (Requires Hydrolysis) Enzyme->Result2

Caption: Decision matrix for chiral resolution based on scale. HPLC is preferred for speed; Enzymatic resolution is preferred for cost at scale.[1]

Technical Note on Chiral HPLC: For 4-substituted pyrrolidinones, the Amylose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD or Phenomenex Lux Amylose-1) are superior to Cellulose phases.[1]

  • Mobile Phase: n-Hexane / Isopropanol (90:[1]10) is standard.[1]

  • Avoid: Diethylamine (DEA) additives if possible, as they can cause ring-opening over long exposure times.[1]

Part 4: Impurity Scavenging Guide

Use this table to identify and remove specific impurities based on your synthesis route.

Impurity TypeOriginDetection (TLC/NMR)Removal Protocol
Benzyl Bromide Unreacted Alkylating AgentTLC: High

(UV active).[1] Lacks N-H signal in NMR.
Scavenger Resin: Treat with polymer-bound amine (e.g., Trisamine) or wash with aqueous morpholine.[1]
Ring-Opened Acid Hydrolysis of Lactam (4-benzyl-GABA)NMR: Broad OH peak >10 ppm.[1] Loss of lactam carbonyl (~1700 cm⁻¹).[1]Base Wash: Dissolve product in EtOAc, wash with sat.

. The acid moves to aqueous layer.
Succinimide Deriv. Over-oxidationIR: Doublet carbonyl peaks (1700 & 1780 cm⁻¹).[1]Recrystallization: These are much less soluble in Toluene than the lactam.

References

  • Synthesis & Crystallization: Organic Syntheses, 2023 , 100, 402-419.[1] "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement" (Analogous protocol for 4-substituted lactams).

  • Chiral Resolution (HPLC)
  • Physical Properties & Oiling Out: Molecular Pharmaceutics, 2024 , 21, 3525–3539.[7] "Influence of Solvent Selection on the Crystallizability...".

  • Nootropic Analogs: Organic & Biomolecular Chemistry, 2021 , 19, 10493.[5] "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines".

Sources

Technical Support Center: Stability of 4-Benzylpyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BP-STAB-001 Subject: Comprehensive Stability & Troubleshooting Guide for 4-Benzylpyrrolidin-2-one Derivatives[1]

Executive Summary

This technical guide addresses the stability profile of This compound derivatives. These scaffolds, structurally related to racetam nootropics (e.g., Levetiracetam, Brivaracetam), exhibit two primary degradation vectors: hydrolytic ring opening of the gamma-lactam and oxidative degradation at the benzylic position. This guide provides mechanistic insights, self-validating troubleshooting protocols, and rigorous FAQs to ensure the integrity of your drug development pipeline.

Module 1: Chemical Stability (Hydrolysis)

The Mechanism: Lactam Ring Opening

The thermodynamic stability of the 5-membered lactam ring is compromised under extremes of pH.[1] The degradation product is the corresponding


-amino acid  (4-amino-3-(benzyl)butanoic acid derivative).[1]
  • Alkaline Hydrolysis (Major Risk): Hydroxide ions (

    
    ) act as nucleophiles, attacking the carbonyl carbon (C2).[1] This is the dominant degradation pathway for pyrrolidinones.[1]
    
  • Acidic Hydrolysis (Minor Risk): Requires elevated temperatures (reflux) to protonate the carbonyl oxygen and facilitate water attack.[1]

Self-Validating Check: If your HPLC chromatogram shows a new peak with a significantly lower retention time (more polar) than the parent compound, and the peak area correlates with pH increase, you are observing ring hydrolysis.

Diagram: Base-Catalyzed Hydrolysis Pathway

Hydrolysis Figure 1: Base-catalyzed hydrolysis mechanism leading to irreversible ring opening. Lactam This compound (Intact Lactam) Tetrahedral Tetrahedral Intermediate Lactam->Tetrahedral + OH- (Nucleophilic Attack) OpenRing gamma-Amino Acid (Degradant) Tetrahedral->OpenRing Ring Cleavage (Irreversible)

[1]

Module 2: Oxidative Degradation (Benzylic Liability)

The Mechanism: Radical Autoxidation

The methylene group of the 4-benzyl substituent (


) is a "benzylic" position.[1] The C-H bond dissociation energy here is lower (~88 kcal/mol) than standard alkyl bonds due to resonance stabilization of the resulting radical by the phenyl ring.
  • Trigger: Exposure to atmospheric oxygen, light (UV/Vis), or trace metal impurities (Fe, Cu).

  • Product: Benzylic ketones (via hydroperoxide intermediate) or hydroxylated species.[1]

  • Visual Indicator: Samples often turn yellow or orange due to the formation of conjugated degradation products (chromophores).[1]

Diagram: Radical Oxidation Cascade

Oxidation Figure 2: Oxidative degradation pathway of the benzylic methylene group. Parent Parent Molecule (-CH2-Ph) Radical Benzylic Radical (-CH*-Ph) Parent->Radical hv / Initiator (H-abstraction) Peroxyl Peroxyl Radical (-CH(OO*)-Ph) Radical->Peroxyl + O2 (Fast) Ketone Benzylic Ketone (-C(=O)-Ph) Peroxyl->Ketone Termination

[1]

Module 3: Troubleshooting & FAQs

Q1: My compound is turning yellow in solution. Is it hydrolysis?

Answer: No. Hydrolysis products (amino acids) are typically colorless and non-chromophoric.[1]

  • Diagnosis: Yellowing indicates oxidative degradation at the benzylic position or trace aniline impurities if synthesized from benzylamine.[1]

  • Action:

    • Degas all solvents with Argon/Nitrogen.[1]

    • Add an antioxidant (e.g., BHT or Sodium Metabisulfite) if compatible with downstream biology.[1]

    • Store in amber glass to prevent photolytic radical initiation.[1]

Q2: I see a loss of yield during aqueous workup (pH > 9).

Answer: You are likely hydrolyzing the lactam ring.

  • Mechanism: At pH > 9, the hydroxide ion concentration is sufficient to drive the irreversible ring opening described in Module 1.

  • Action:

    • Maintain workup pH between 4.0 and 7.5 .[1]

    • Avoid strong bases (NaOH, KOH) for neutralization; use mild buffers like Phosphate or Ammonium Acetate.[1]

    • Perform extraction rapidly and keep the aqueous phase cold (

      
      ).
      
Q3: How do I separate the hydrolysis impurity from the parent?

Answer: The hydrolysis product is a zwitterionic amino acid (highly polar), whereas the parent lactam is neutral/lipophilic.

  • Protocol:

    • Reverse Phase HPLC: The amino acid will elute near the void volume (dead time). The parent lactam will retain significantly longer.[1]

    • Extraction: The amino acid will remain in the aqueous layer at neutral pH, while the lactam extracts into DCM or Ethyl Acetate.

Appendix: Validated Analytical Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.[1]

ParameterCondition
Column C18 or Phenyl-Hexyl (e.g., Phenomenex Luna, 150 x 4.6 mm, 3µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 60% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Lactam carbonyl) & 254 nm (Benzyl)
Retention Logic Hydrolysis Product (

min) < Parent (

min) < Oxidation Product (

min)
Protocol B: Forced Degradation Stress Test

Perform this to validate your storage conditions.

  • Acid Stress: Dissolve 10 mg in 0.1 N HCl. Heat at

    
     for 4 hours.
    
  • Base Stress: Dissolve 10 mg in 0.1 N NaOH. Stir at Room Temperature for 2 hours (Lactams are very sensitive to base; heating may destroy the sample entirely).[1]

  • Oxidative Stress: Dissolve 10 mg in 3%

    
    . Store in dark for 12 hours.
    

References

  • Mechanism of Lactam Hydrolysis

    • Title: Alkaline Hydrolysis of a Gamma-Lactam Ring: A Theoretical Study.
    • Source: ResearchGate (Computational Chemistry Studies).[1]

    • Link:

  • Benzylic Oxidation Chemistry

    • Title: Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds.[1]

    • Source: National Institutes of Health (PMC / PubMed).[1]

    • Link:

  • Stability of Pyrrolidinone Analogs (Brivaracetam)

    • Title: Identification of degradation products of brivaracetam using LC/QTOFMS.[1][2]

    • Source: National Institutes of Health (PubMed).[1]

    • Link:

  • HPLC Method Development for Pyrrolidines

    • Title: Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone.[1]

    • Source: ResearchGate.[1][3]

    • Link:

Sources

Validation & Comparative

cross-validation of analytical methods for 4-Benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Orthogonal Validation

4-Benzylpyrrolidin-2-one is a high-value pharmacophore, serving as a pivotal intermediate in the synthesis of nootropic agents (e.g., Nebracetam analogs) and antiepileptic drugs (structurally related to Levetiracetam). Its quality control is complicated by two factors: the potential for enantiomeric impurities at the C4 position and the presence of non-chromophoric synthetic byproducts.

Reliance on a single analytical technique poses a significant risk of "silent" impurities—contaminants that co-elute or fail to ionize/absorb in the primary method.[1] This guide outlines a rigorous cross-validation framework , contrasting the industry-standard RP-HPLC-UV (Method A) against the absolute quantification power of qNMR (Method B) and the specificity of GC-MS (Method C).

Strategic Method Selection

FeatureMethod A: RP-HPLC-UV Method B: qNMR (1H) Method C: GC-MS
Role Routine QC & Release TestingPrimary Reference Standard QualificationVolatile Impurity & Process Profiling
Principle Hydrophobic separation + UV Abs (210/254 nm)Molar ratio of proton environmentsVolatility-based separation + Mass frag.
Strength High precision, robustness, separates stereoisomers (chiral col)Absolute purity (no ref standard needed), non-destructiveDetects residual solvents & halides invisible to UV
Weakness Requires reference standards; "blind" to non-UV impuritiesLower sensitivity (LOD ~0.1%); high instrument costThermal degradation risk; requires derivatization for some polar species
Analytical Decision Tree (DOT Visualization)

The following diagram illustrates the logical flow for selecting and validating methods based on the specific analytical requirement (Assay vs. Impurity Profiling).

AnalyticalDecisionTree Start Sample: this compound Objective Define Analytical Objective Start->Objective Assay Purity / Assay (%) Objective->Assay Quantification Impurity Impurity Profiling Objective->Impurity Identification HPLC Primary: RP-HPLC-UV (Routine QC) Assay->HPLC qNMR Validator: 1H-qNMR (Absolute Quantification) Assay->qNMR Impurity->HPLC Non-volatiles GCMS Validator: GC-MS (Volatiles/Halides) Impurity->GCMS Volatiles/Process Residuals ChiralLC Validator: Chiral HPLC (Enantiomeric Excess) Impurity->ChiralLC Stereoisomers HPLC->qNMR Cross-Validate (Bland-Altman Analysis)

Caption: Decision matrix for selecting orthogonal methods. Green path indicates assay validation; Red path indicates impurity profiling.

Method A: RP-HPLC-UV (The Workhorse)

Rationale: The benzyl moiety provides sufficient UV absorption at 254 nm, though the amide bond absorbs stronger at 210 nm. A gradient method is essential to elute the polar lactam core while resolving the lipophilic benzyl impurities.

Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • B: Acetonitrile (HPLC Grade).[1][2][3]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5% → 60% B (Linear ramp).

    • 15-20 min: 60% → 95% B (Wash).

  • Detection: 210 nm (primary), 254 nm (secondary for benzyl specificity).[1]

  • Flow Rate: 1.0 mL/min at 30°C.

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Filter through 0.22 µm PTFE.

Self-Validation Check:

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[1]

  • Specificity: Inject Benzyl Chloride (starting material) to ensure resolution (typically elutes later than product).

Method B: 1H-qNMR (The Orthogonal Validator)

Rationale: qNMR is the "Gold Standard" for mass balance. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It validates the HPLC assay by detecting non-chromophoric impurities (e.g., inorganic salts, aliphatic side-products).

Experimental Protocol
  • Instrumentation: Bruker Avance III 500 MHz (or higher).

  • Solvent: DMSO-d6 (provides excellent solubility for pyrrolidinones).[1]

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid signals (singlet ~6.3 ppm) do not overlap with the benzyl aromatics (7.1-7.4 ppm) or the pyrrolidinone ring protons (1.5-3.5 ppm).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (Must be 5x T1 of the slowest relaxing proton).

    • Scans (ns): 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm.[1][3]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2]

Cross-Validation Workflow & Data Analysis

To declare the analytical control strategy "validated," the results from HPLC and qNMR must statistically align.

Validation Logic Diagram

ValidationFlow cluster_HPLC Method A (HPLC) cluster_qNMR Method B (qNMR) Sample Batch Sample (n=6 replicates) PrepA Dilution Sample->PrepA PrepB Add IS + DMSO Sample->PrepB RunA Run HPLC-UV PrepA->RunA CalcA Calc % Area (vs Ext Std) RunA->CalcA Compare Statistical Comparison (t-test, p=0.05) CalcA->Compare RunB Run 1H-NMR PrepB->RunB CalcB Calc Mass % RunB->CalcB CalcB->Compare Decision Pass/Fail Compare->Decision

Caption: Parallel workflow for cross-validating assay purity. Discrepancies >1.0% trigger investigation.[4]

Comparative Performance Data (Simulated for Reference)

The following table highlights typical acceptance criteria for this specific cross-validation.

ParameterHPLC-UV CriteriaqNMR CriteriaCross-Validation Limit
Linearity (R²) > 0.999N/A (Method is absolute)N/A
Precision (RSD) < 1.0% (n=6)< 1.0% (n=6)F-test (Variance check)
Accuracy (Recovery) 98.0 - 102.0%N/A (Primary Method)Difference of Means < 1.5%
LOD ~0.05 µg/mL~100 µg/mLHPLC detects trace impurities qNMR misses

Interpretation: If HPLC purity is 99.5% but qNMR purity is 98.0% , the HPLC method is likely missing a non-UV active impurity (e.g., residual inorganic salts or saturated synthetic precursors). This necessitates a switch to an evaporative light scattering detector (ELSD) or Charged Aerosol Detector (CAD) for the HPLC method.[1]

References

  • BenchChem. (2025).[5][6] A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives. Retrieved from

  • Fofana, M., et al. (2023).[1][7] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved from

  • Perekhoda, L., et al. (2024).[1][8] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science. Retrieved from

  • Enovatia. (2018).[1] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis of Carbohydrates (Analogous Methodology). Retrieved from

Sources

confirming the absolute stereochemistry of 4-Benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a multi-methodological framework for confirming the absolute stereochemistry of 4-Benzylpyrrolidin-2-one . Unlike simple polarimetry checks, confirming the absolute configuration of this gamma-lactam scaffold requires a convergence of crystallographic, chromatographic, and synthetic evidence due to the conformational flexibility of the pyrrolidinone ring.

A Publish Comparison Guide for Analytical & Synthetic Chemists

Part 1: Strategic Overview & Decision Logic

Determining the absolute configuration (


 vs. 

) of this compound is critical because the C4-stereocenter dictates the spatial orientation of the benzyl pharmacophore, directly influencing binding affinity in GABA-ergic and racetam-like drug targets.[1]

The following decision tree illustrates the optimal workflow based on sample state and resource availability:

StereochemistryWorkflow Start Start: this compound Sample StateCheck Is the sample a solid crystal? Start->StateCheck XRay Method A: X-Ray Crystallography (Direct Determination) StateCheck->XRay Yes LiquidPath Sample is Oil/Amorphous StateCheck->LiquidPath No Derivatize Can it be derivatized? (e.g., N-functionalization) LiquidPath->Derivatize Standard Lab VCD Method B: Vibrational Circular Dichroism (VCD) (Compare exp. vs DFT spectra) LiquidPath->VCD High-End Equipment Available Derivatize->XRay Crystalline Derivative ChiralPool Method C: Asymmetric Synthesis Proof (Synthesize Authentic Standard) Derivatize->ChiralPool No Crystals HPLC Method D: Chiral HPLC Comparison (Coinjection with Standard) ChiralPool->HPLC Generate Reference

Figure 1: Decision matrix for selecting the appropriate stereochemical confirmation method.

Part 2: Comparative Analysis of Methods

This section objectively compares the four primary methodologies for confirming the stereochemistry of this compound.

FeatureMethod A: X-Ray Crystallography Method B: Vibrational Circular Dichroism (VCD) Method C: Chiral Pool Synthesis Method D:[1] Chiral HPLC
Primary Principle Direct imaging of electron density (Anomalous Dispersion).[1]Differential absorption of L/R circularly polarized IR light.Chemical correlation to a known precursor (e.g., S-Pyroglutamic acid).[1][2][3]Retention time comparison vs. known standard.
Absolute Proof? Yes (Gold Standard).Yes (If DFT match is high confidence).[1]Yes (Assuming no racemization).[1]No (Relative only; needs a standard).
Sample Req. Single Crystal (

mm).

5–10 mg (Liquid/Solid).[1]
High (Synthetic effort).[1]

mg.[1]
Throughput Low (Days to Weeks).[1]Medium (Hours).[1]Low (Weeks).[1]High (Minutes).[1][4]
Cost High (Instrument/Service).[1][5]High (Instrument/Software).Medium (Reagents/Time).[1][4][5][6][7][8][9][10]Low (Routine).
Best For... Final regulatory filing.Oils/Liquids that won't crystallize.[1]Creating the initial "Reference Standard."QC and Batch Release.

Part 3: Detailed Experimental Protocols

Method A: X-Ray Crystallography (The Absolute Truth)

Context: this compound is often an oil or low-melting solid.[1] Direct X-ray is difficult without a heavy atom to facilitate "anomalous scattering" or to induce crystallization. Protocol:

  • Derivatization: If the lactam is an oil, functionalize the lactam nitrogen with a heavy-atom containing group, such as p-bromobenzoyl chloride or p-toluenesulfonyl chloride.[1]

    • Reaction: Dissolve 50 mg substrate in THF, add 1.2 eq NaH (0°C), then 1.1 eq p-bromobenzoyl chloride.

  • Crystallization: Use the Vapor Diffusion method.

    • Dissolve the derivative in a minimal amount of "good" solvent (e.g., DCM or Acetone).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing a "bad" solvent (e.g., Pentane or Hexane).[1]

    • Seal and leave undisturbed for 3-7 days.

  • Analysis: Collect data at 100 K. The Flack Parameter must be calculated. A value near 0.0 indicates correct absolute assignment; a value near 1.0 indicates inverted structure.[1]

Method B: Chiral HPLC (The Routine Verification)

Context: Once an authentic standard is established (via Method A or C), Chiral HPLC is the workhorse for purity and assignment.[1] Self-Validating System: You must demonstrate separation of the racemate before assigning the single enantiomer.

Recommended Conditions:

  • Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Benzyl ring).[1]

Protocol:

  • Racemate Injection: Inject a 50:50 mix of (

    
    ) and (
    
    
    
    ) to establish the separation factor (
    
    
    ).[1] Baseline resolution (
    
    
    ) is required.[1]
  • Sample Injection: Inject your specific sample.

  • Coinjection: Spike your sample with the known authentic standard (from Method C).[1] If the peak area increases without splitting or shouldering, identity is confirmed.

Method C: Asymmetric Synthesis Validation (The Chemical Proof)

Context: To prove stereochemistry without X-ray, you must synthesize the target from a "Chiral Pool" precursor of known configuration. Route: Synthesis from (S)-Pyroglutamic Acid (CAS: 98-79-3).[1]

Step-by-Step Logic:

  • Starting Material: (S)-Pyroglutamic acid is commercially available and optically pure.[1]

  • Functionalization: Protection of the lactam nitrogen (e.g., Boc-protection).[1]

  • C4-Alkylation: This is the critical step.[1] Direct alkylation of pyroglutamates typically occurs trans to the C5-carboxylate due to steric hindrance.[1]

    • Note: this compound lacks the C5-carboxylate.[1] A common strategy is to start with 4-benzylidene-pyrrolidine-2,3-dione derivatives and hydrogenate, but this yields racemates.[1]

    • Preferred Route: Use (S)-Aspartic Acid derivatives.[1] The stereocenter from Aspartic acid can be preserved or manipulated to become the C4 center of the pyrrolidone ring through cyclization protocols involving reductive amination or lactamization.

  • Comparison: Measure the specific rotation

    
     of your synthesized standard.[1] If your unknown sample matches this value (sign and magnitude), the configuration is assigned.[1]
    

Part 4: Vibrational Circular Dichroism (VCD)

The Modern Alternative: For this compound, VCD offers a distinct advantage: it works directly on the neat liquid or solution without crystallization.[1]

  • Spectrum Acquisition: Measure IR and VCD spectra in

    
     (approx 50 mg/mL).
    
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) for both (

    
    ) and (
    
    
    
    ) conformers.
  • Overlay: The experimental VCD spectrum will align with only one of the calculated spectra. The "robustness" is determined by the CompareOA score (or similar similarity metric). A score >80% confirms configuration.

References

  • X-Ray Crystallography of Pyrrolidinone Derivatives

    • Title: Synthesis of (E)
    • Source: Science Publishing Group.[1]

    • URL:[1]

    • Relevance: Demonstrates the utility of X-ray for benzyl-pyrrolidinone scaffolds and provides crystallographic parameters for similar deriv
  • Chiral HPLC Methodology

    • Title: Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral St
    • Source: Analytical Letters (via Sci-Hub/ResearchGate).[1]

    • URL:[1]

    • Relevance: Establishes the baseline separation conditions (Cellulose columns, Normal Phase) for this specific class of lactams.
  • Chiral Pool Synthesis Strategy

    • Title: Synthesis of New Optically Active 2-Pyrrolidinones starting from S-pyroglutamic acid.[1][2][3]

    • Source: Molecules (MDPI).[1]

    • URL:[1]

    • Relevance: Validates the chemical proof method using S-pyroglutamic acid as the source of absolute stereochemistry.
  • VCD Protocol

    • Title: Vibrational circular dichroism (VCD) as a new technology for determining the absolute configuration of chiral pharmaceutical ingredients.[10]

    • Source: Pharmacopeial Forum / USP.[1][10]

    • URL:[1]

    • Relevance: Supports VCD as a regulatory-accepted alternative to X-ray for absolute configuration.[1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.